5-(Bromomethyl)isoxazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-(bromomethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO/c5-3-4-1-2-6-7-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBISLDZVNXIFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434445 | |
| Record name | 5-(Bromomethyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69735-35-9 | |
| Record name | 5-(Bromomethyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(bromomethyl)-1,2-oxazole | |
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Foundational & Exploratory
5-(Bromomethyl)isoxazole: Technical Profile & Application Guide
[1]
Executive Summary
5-(Bromomethyl)isoxazole (CAS: 69735-35-9) is a high-value heterocyclic building block used extensively in medicinal chemistry and agrochemical synthesis.[1] Functioning primarily as a "linchpin" electrophile, it enables the introduction of the isoxazole moiety—a critical bioisostere for carboxylic acids and esters—into complex scaffolds.[2] Its reactivity is defined by the highly electrophilic exocyclic bromomethyl group, which is susceptible to
Target Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemists.[2]
Part 1: Chemical Identity & Physical Matrix[1]
This compound is thermally labile and prone to hydrolysis.[2] Strict adherence to storage protocols is required to prevent degradation into the corresponding alcohol or polymerized byproducts.[2]
| Property | Specification |
| IUPAC Name | 5-(Bromomethyl)-1,2-oxazole |
| CAS Number | 69735-35-9 |
| Molecular Formula | |
| Molecular Weight | 161.98 g/mol |
| Physical State | Low-melting solid or oil (dependent on purity/derivative) |
| Solubility | Soluble in DCM, THF, EtOAc; decomposes in water/alcohols |
| Storage Condition | -20°C under inert atmosphere ( |
| Stability Profile | Moisture sensitive; Light sensitive; Potential Lachrymator |
Part 2: Synthesis & Production Protocols
Primary Route: Radical Bromination (Wohl-Ziegler)
The most scalable industrial route involves the radical bromination of 5-methylisoxazole using N-Bromosuccinimide (NBS).[2] This method preserves the sensitive isoxazole ring while selectively functionalizing the benzylic-like methyl position.[2]
Expert Protocol: NBS Bromination
-
Precursor: 5-Methylisoxazole
-
Reagents: NBS (1.05 equiv), AIBN (0.05 equiv),
or Benzene (anhydrous).[2] Note: Benzotrifluoride is a modern, greener solvent alternative.[2]
Step-by-Step Methodology:
-
Setup: Charge a flame-dried round-bottom flask with 5-methylisoxazole dissolved in the chosen solvent (0.2 M concentration).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) and AIBN (Azobisisobutyronitrile) under a stream of nitrogen.
-
Initiation: Heat the mixture to reflux (
). The reaction is initiated when the suspension changes appearance (succinimide floats to the top).[2] -
Monitoring: Monitor via TLC (Hexane/EtOAc) or GC-MS. The reaction typically completes in 2–4 hours.[2] Critical: Do not over-react, as gem-dibromination can occur.
-
Workup: Cool to
to precipitate succinimide completely. Filter the solid.[2] -
Purification: Concentrate the filtrate in vacuo at low temperature (
). Rapid filtration through a short silica plug is recommended to remove trace succinimide before storage.[2]
Visualization: Synthesis Pathway
Caption: Radical bromination pathway via Wohl-Ziegler reaction, highlighting the critical filtration step for succinimide removal.
Part 3: Reactivity Profile & Mechanistic Insight[1]
Electrophilic Alkylation ( )
The bromomethyl group at the C5 position is highly reactive due to the electron-withdrawing nature of the isoxazole ring (acting similarly to a pyridine or nitrobenzene ring).[2]
-
Nucleophiles: Reacts rapidly with primary/secondary amines, thiols, and alkoxides.[2]
-
Causality: The inductive effect of the ring oxygen and nitrogen destabilizes the C-Br bond, lowering the transition state energy for nucleophilic attack.[2]
Isoxazole Ring Stability
While generally stable under acidic conditions, the isoxazole ring is a masked 1,3-dicarbonyl .[2]
-
Reductive Cleavage: Treatment with
or Mo(CO) cleaves the N-O bond, revealing a -amino enone.[2] This is a strategic tool in total synthesis to access complex open-chain scaffolds after the isoxazole has served as a robust protecting group.[2]
Visualization: Reactivity Map
Caption: Reactivity landscape of this compound showing divergent pathways for functionalization vs. scaffold rearrangement.
Part 4: Applications in Drug Design
Bioisosteres and Linkers
The isoxazole ring is a classic bioisostere for the amide bond or carboxylic acid ester due to its planar structure and hydrogen-bond accepting capability.[2] The 5-bromomethyl derivative allows for the precise "installation" of this unit onto amine-bearing pharmacophores.[2]
-
Case Study: Used in the synthesis of Oxazolidinone antibiotics and COX-2 inhibitors (e.g., Valdecoxib analogs), where the isoxazole ring provides rigid spacing and metabolic stability.[2]
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<200 Da) and high reactivity, it is an ideal "warhead" for covalent fragment screening, particularly for targeting cysteine residues in proteins (via thioether formation).[2]
Part 5: Safety & Handling Protocols
Warning: this compound is an alkylating agent and a potential lachrymator.[2]
-
Personal Protective Equipment (PPE): Double nitrile gloves, chemical safety goggles, and a face shield are mandatory.[2]
-
Ventilation: All operations must be performed inside a certified fume hood.
-
Decontamination: Spills should be treated with 10% aqueous sodium thiosulfate to quench the alkylating potential before disposal.[2]
-
Waste: Segregate as halogenated organic waste. Do not mix with strong bases or oxidizers.[2]
References
-
Synthesis and Reactivity: Facile synthesis and docking studies of 7-hydroxyflavanone isoxazoles. ResearchGate.[2]
-
Physical Properties & Safety: 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole Safety Data Sheet. Sigma-Aldrich.[2]
-
Medicinal Chemistry Applications: The recent progress of isoxazole in medicinal chemistry.[2][3][4] PubMed.[2][5]
-
General Isoxazole Data: Isoxazole Compound Summary. PubChem.[2][5] [2]
Sources
- 1. AB447048 | CAS 69735-35-9 – abcr Gute Chemie [abcr.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. ijpca.org [ijpca.org]
- 4. Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 5-(Bromomethyl)isoxazole Derivatives
Executive Summary
This technical guide provides a comprehensive analysis of the synthesis of 5-(bromomethyl)isoxazole derivatives, a critical class of electrophilic pharmacophores in medicinal chemistry. These scaffolds serve as versatile building blocks for introducing the isoxazole ring—a bioisostere for amide bonds and phenyl rings—into bioactive molecules via nucleophilic substitution (
This guide prioritizes the [3+2] Cycloaddition (Huisgen) as the primary synthetic route due to its superior regiocontrol and modularity, while presenting Radical Bromination (Wohl-Ziegler) as a secondary strategy for functionalizing existing methyl-isoxazole cores.
Part 1: Strategic Importance & Retrosynthetic Analysis
The this compound moiety is unique because it combines a stable aromatic heterocycle with a reactive electrophilic handle.
Key Chemical Utilities:
-
Bioisosterism: The isoxazole ring mimics the geometry and electronic properties of peptide bonds and pyridine rings, improving metabolic stability.
-
Electrophilic "Warhead": The allylic bromide at the C5 position is highly reactive toward nucleophiles (amines, thiols, azides), enabling rapid library generation.
-
Rigid Linker: It provides a defined vector for side-chain attachment, crucial for Structure-Activity Relationship (SAR) studies.
Retrosynthetic Logic
To synthesize the target scaffold, two distinct disconnections are available:[1]
-
Path A (Constructive): Building the ring from acyclic precursors via dipolar cycloaddition.
-
Path B (Functionalization): Brominating a pre-formed 5-methylisoxazole ring.
Figure 1: Retrosynthetic analysis showing the two primary access routes. Path A is generally preferred for establishing the ring system with high regioselectivity.
Part 2: Primary Route – [3+2] Dipolar Cycloaddition
This route involves the reaction of a nitrile oxide (1,3-dipole) with propargyl bromide (dipolarophile). It is the industry standard for generating 3,5-disubstituted isoxazoles.
Mechanistic Insight
The reaction proceeds via a concerted but asynchronous transition state. The regioselectivity is governed by Frontier Molecular Orbital (FMO) interactions.[2][3] The dominant interaction is typically between the HOMO of the dipole (nitrile oxide) and the LUMO of the dipolarophile (propargyl bromide).
-
Regioselectivity: The oxygen of the nitrile oxide preferentially aligns with the more substituted carbon of the alkyne, but steric hindrance and electronic effects in propargyl bromide strongly favor the formation of the 3,5-disubstituted isomer over the 3,4-isomer.
Figure 2: Mechanistic pathway for the [3+2] cycloaddition. The nitrile oxide is generated in situ to prevent dimerization.
Experimental Protocol
Objective: Synthesis of 3-phenyl-5-(bromomethyl)isoxazole.
Reagents:
-
Benzaldehyde oxime (1.0 equiv)
-
Propargyl bromide (1.2 equiv, 80% in toluene)
-
N-Chlorosuccinimide (NCS) (1.1 equiv)
-
Triethylamine (Et3N) (1.2 equiv) or KHCO3
-
Solvent: DMF or DCM
Step-by-Step Methodology:
-
Chlorination (Hydroximoyl Chloride Formation):
-
Dissolve benzaldehyde oxime in DMF at 0°C.
-
Add NCS portion-wise over 15 minutes. Caution: Exothermic.
-
Stir at room temperature (RT) for 1 hour until TLC indicates complete conversion to the hydroximoyl chloride intermediate.
-
-
Cycloaddition:
-
Workup:
-
Stir at RT for 4–12 hours.
-
Dilute with ethyl acetate and wash with water (3x) to remove DMF and succinimide byproducts.
-
Dry over anhydrous
and concentrate.
-
-
Purification:
-
Recrystallize from ethanol or purify via flash column chromatography (Hexane/EtOAc).
-
Validation Criteria:
-
1H NMR: Look for the disappearance of the alkyne proton (~2.5 ppm) and the appearance of the isoxazole C4-H singlet (~6.5-6.8 ppm) and the
singlet (~4.5-4.7 ppm).
Part 3: Secondary Route – Wohl-Ziegler Bromination
This method is applicable when a 5-methylisoxazole scaffold is already available. It utilizes N-Bromosuccinimide (NBS) under radical conditions.[8]
Mechanism & Challenges
The reaction relies on the homolytic cleavage of the N-Br bond in NBS, initiated by AIBN or Benzoyl Peroxide. The bromine radical abstracts a hydrogen from the benzylic-like 5-methyl group.
-
Critical Challenge: Over-bromination. The product (monobromide) is often more reactive than the starting material, leading to significant formation of the 5-(dibromomethyl) byproduct.
Optimization Strategy
To maximize the mono-brominated product:
-
Stoichiometry: Use a slight deficit of NBS (0.9 equiv).
-
Solvent:
is traditional but toxic; Benzotrifluoride or Methyl formate are modern, greener alternatives. -
Initiation: Use a visible light source (photochemical) or reflux with AIBN.
Data Comparison: Synthetic Routes
| Feature | [3+2] Cycloaddition | Wohl-Ziegler Bromination |
| Starting Material | Aldoxime + Propargyl Bromide | 5-Methylisoxazole |
| Regioselectivity | High (favors 3,5-isomer) | N/A (determined by substrate) |
| Yield | 75–92% | 40–65% (often requires difficult purification) |
| Byproducts | Furoxans (dimers) | Dibromides, succinimide |
| Scalability | High | Moderate |
Part 4: Safety & Handling (Critical)
Handling these reagents requires strict adherence to safety protocols.[4][6][9]
-
Propargyl Bromide:
-
Hazard: Potentially explosive if dried or heated under confinement. It is a lachrymator and a potent alkylating agent.
-
Protocol: Always use the commercially available solution (80% in toluene). Neutralize spills immediately with aqueous sodium thiosulfate.
-
-
Nitrile Oxides:
-
Hazard: Unstable species. Accumulation can lead to energetic decomposition.
-
Protocol: Always generate in situ in the presence of the dipolarophile (propargyl bromide).
-
-
NBS:
-
Hazard: Reacts violently with amines and reducing agents.
-
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][10][11][12][13][14] Past and Future. Angewandte Chemie International Edition. Link
-
Praveen, C., et al. (2010).[10] Gold(III) Chloride Catalyzed Cycloisomerization of α,β-Acetylenic Oximes: Synthesis of Substituted Isoxazoles.[10] Synlett.[10] Link
-
Djerassi, C. (1948).[8] Brominations with N-Bromosuccinimide.[8][15] Chemical Reviews.[8] Link
-
Fisher Scientific. (2021). Safety Data Sheet: Propargyl Bromide.Link
-
Raju, B. C., et al. (2020). Preparation of 5-(bromomethyl)-3-phenylisoxazoles.[16] ResearchGate. Link
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. research.uga.edu [research.uga.edu]
- 8. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Isoxazole synthesis [organic-chemistry.org]
- 11. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
Technical Guide: Biological Activity & Medicinal Chemistry of Isoxazole Compounds
[1]
Executive Summary: The Isoxazole Scaffold in Drug Discovery
The isoxazole ring (1,2-oxazole) is a privileged five-membered heterocyclic scaffold in medicinal chemistry.[1] Characterized by the presence of adjacent oxygen and nitrogen atoms, it serves as a critical bioisostere for carboxylic acids, esters, and amide bonds. Its unique electronic distribution allows it to participate in specific hydrogen bonding and
This guide dissects the structure-activity relationships (SAR), synthetic accessibility, and validated biological assay protocols for isoxazole-based therapeutics.
Chemical Biology & Structure-Activity Relationship (SAR)
The biological efficacy of isoxazoles stems from their physicochemical properties. Unlike furan or pyrrole, the N-O bond imparts a specific dipole moment and metabolic profile.
Bioisosterism and Binding Mechanics
-
Carboxylic Acid Mimicry: The 3-hydroxyisoxazole moiety is acidic (
), closely mimicking the carboxylic acid group of neurotransmitters like glutamate and GABA. This allows compounds like Muscimol and Ibotenic acid to cross the blood-brain barrier (BBB) and bind with high affinity to GABA and NMDA receptors, respectively. -
Metabolic Stability: The isoxazole ring is generally stable against oxidative metabolism compared to other heterocycles, though the N-O bond can be cleaved under reductive conditions (a feature exploited in prodrug design, e.g., Leflunomide).
-
Rigid Linker: In COX-2 inhibitors like Valdecoxib , the isoxazole ring acts as a rigid central template that orients the vicinal diaryl groups at the precise angle (approx. 120°) required to fit the hydrophobic pocket of the cyclooxygenase enzyme.
SAR Visualization
The following diagram illustrates the core SAR features of the isoxazole ring.
Figure 1: Structural Activity Relationship (SAR) map of the isoxazole scaffold, highlighting substitution vectors and pharmacophoric features.
Therapeutic Applications & Mechanisms[3][4]
Anti-Inflammatory (COX-2 Inhibition)
Isoxazoles are potent selective Cyclooxygenase-2 (COX-2) inhibitors.
-
Mechanism: The central isoxazole ring holds two phenyl rings. The para-sulfonamide group on one phenyl ring inserts into the secondary pocket of COX-2 (Arg513), while the isoxazole N2 accepts a hydrogen bond, stabilizing the complex.
-
Key Compound: Valdecoxib (and its prodrug Parecoxib).
CNS Activity (GABAergic Modulation)
-
Mechanism: Muscimol (5-aminomethyl-3-isoxazolol) is a potent agonist of the GABA
receptor. The 3-hydroxyisoxazole anion mimics the carboxylate of GABA, while the isoxazole ring restricts conformational flexibility, leading to high-affinity binding. -
Key Compound: Muscimol (Tool compound for GABA research).
Antimicrobial Activity[5][6][7][8]
-
Mechanism: Sulfisoxazole inhibits dihydropteroate synthase (DHPS), blocking folate synthesis in bacteria.
-
Recent Advances: Novel 3,5-disubstituted isoxazoles are being investigated for activity against MRSA by targeting bacterial DNA gyrase B.
Synthetic Protocol: Regioselective 1,3-Dipolar Cycloaddition
The most robust method to access the isoxazole scaffold is the [3+2] cycloaddition of nitrile oxides with alkynes. This "click-like" chemistry allows for rapid library generation.
Workflow Diagram
Figure 2: Step-wise synthetic workflow for 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition.
Detailed Protocol (Self-Validating)
Objective: Synthesis of 3-phenyl-5-(p-tolyl)isoxazole.
-
Oxime Formation: Dissolve benzaldehyde (10 mmol) in EtOH (20 mL). Add hydroxylamine hydrochloride (12 mmol) and sodium acetate (15 mmol). Reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2). Validation: Disappearance of aldehyde spot.
-
Chlorination (In situ): Dissolve the isolated oxime in DMF. Add N-chlorosuccinimide (NCS, 1.1 eq) slowly at 0°C. Stir at RT for 1 hour to form hydroximinoyl chloride.
-
Cycloaddition: Add 4-ethynyltoluene (1.1 eq) to the reaction mixture.
-
Base Addition: Dropwise add triethylamine (Et3N, 1.2 eq) dissolved in DMF over 30 mins. Note: Slow addition prevents dimerization of the nitrile oxide to furoxan.
-
Workup: Pour into ice water. The precipitate is the crude isoxazole. Recrystallize from EtOH.
-
Characterization: 1H NMR should show a characteristic singlet at
ppm (the C4-H of the isoxazole ring).
Biological Assay Protocol: Antimicrobial MIC Determination
This protocol follows CLSI (Clinical and Laboratory Standards Institute) guidelines for broth microdilution.
Materials
-
Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Compound: Isoxazole derivative stock (10 mg/mL in 100% DMSO).
-
Control: Ciprofloxacin or Sulfamethoxazole.
Step-by-Step Methodology
-
Inoculum Prep: Prepare a bacterial suspension in saline to match a 0.5 McFarland turbidity standard (
CFU/mL). Dilute 1:150 in CAMHB to reach CFU/mL. -
Plate Setup: Use a 96-well sterile polystyrene plate.
-
Columns 1-10: Add 100 µL of CAMHB.
-
Column 11: Growth Control (Broth + Bacteria + DMSO vehicle).
-
Column 12: Sterility Control (Broth only).
-
-
Serial Dilution: Add 100 µL of the test compound (256 µg/mL initial) to Column 1. Mix and transfer 100 µL to Column 2, continuing to Column 10. Discard the final 100 µL. This creates a range from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11. Final volume = 200 µL. Final bacterial concentration
CFU/mL.[2] -
Incubation: Incubate at 35°C
2°C for 16-20 hours in ambient air. -
Readout: The MIC is the lowest concentration showing no visible turbidity to the naked eye.
-
Validation: The Growth Control must be turbid.[2] The Sterility Control must be clear.
-
Data Summary: Key Isoxazole Therapeutics
| Drug Name | Class | Target | Mechanism | Status |
| Sulfamethoxazole | Antibiotic | Dihydropteroate Synthase | Competes with PABA; blocks folate synthesis | FDA Approved |
| Valdecoxib | NSAID | COX-2 | Selective inhibition via specific pocket fit | Withdrawn (Safety) |
| Leflunomide | DMARD | DHODH | Isoxazole ring opens to active metabolite (A771726) | FDA Approved |
| Muscimol | CNS Tool | GABA-A Receptor | Bioisostere of GABA; agonist | Research Use |
| Isocarboxazid | Antidepressant | MAO Enzyme | Monoamine oxidase inhibitor | FDA Approved |
Mechanism of Action Visualization (GABA Agonism)
Figure 3: Mechanism of Muscimol acting as a GABA bioisostere. The 3-hydroxyisoxazole moiety structurally and electronically mimics the carboxylate of GABA.
References
-
Isoxazole Derivatives as Anticancer Agents: Jakhmola, A. et al.[3][4] "A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents." Journal of Biomolecular Structure and Dynamics (2023).[4] Link
-
Mechanochemical Synthesis: "Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition." RSC Advances (2021). Link
-
Antimicrobial Protocols: Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link
-
COX-2 Inhibition: "Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors." Future Medicinal Chemistry (2021). Link
-
GABA Analogues: "Action of bicyclic isoxazole GABA analogues on GABA transporters." European Journal of Pharmacology (1999). Link
Sources
- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpca.org [ijpca.org]
- 4. espublisher.com [espublisher.com]
5-(Bromomethyl)isoxazole reactivity and stability
This technical guide details the reactivity, stability, and synthetic utility of 5-(Bromomethyl)isoxazole , a critical electrophilic building block in medicinal chemistry.
Executive Summary
This compound (CAS: 69735-35-9) is a highly reactive heterocyclic alkyl halide used primarily to introduce the isoxazole moiety into bioactive scaffolds. Its utility stems from the high electrophilicity of the exocyclic methylene carbon, enabling rapid nucleophilic substitutions (
Chemical Identity & Physical Properties
| Property | Data | Notes |
| IUPAC Name | 5-(Bromomethyl)-1,2-oxazole | |
| CAS Number | 69735-35-9 | |
| Molecular Formula | ||
| Molecular Weight | 161.99 g/mol | |
| Physical State | Low-melting solid or oil | Often crystallizes upon cooling. |
| Boiling Point | ~100°C (30 mmHg) | Estimated. Decomposes at high heat. |
| Solubility | DCM, THF, EtOAc, DMF | Hydrolyzes slowly in water. |
| Hazards | Lachrymator , Corrosive | Causes severe skin/eye burns. |
Synthesis Methodologies
Two primary routes exist for accessing this compound. Method A is preferred for regiochemical control, while Method B is used for functionalizing existing isoxazole cores.
Method A: [3+2] Cycloaddition (De Novo Synthesis)
This route avoids the formation of regioisomers common in direct functionalization.
-
Precursors: Propargyl bromide + Formonitrile oxide (generated in situ).
-
Mechanism: 1,3-Dipolar Cycloaddition.[1]
Protocol:
-
Reagents: Suspend formaldoxime (or a chloro-oxime precursor) in ethyl acetate.
-
Dipolarophile: Add 1.2 equivalents of propargyl bromide (80% in toluene).
-
Cyclization: Cool to 0°C. Slowly add sodium bicarbonate (solid) or dilute triethylamine to generate the nitrile oxide in situ.
-
Note: Slow addition is critical to prevent nitrile oxide dimerization (furoxan formation).
-
-
Work-up: Filter salts, wash with brine, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Method B: Radical Bromination (Functionalization)
Used when converting commercially available 5-methylisoxazole.
-
Reagents: 5-Methylisoxazole, N-Bromosuccinimide (NBS), AIBN (catalyst).
-
Solvent:
or Benzene (Industrial); Methyl acetate (Green alternative). -
Conditions: Reflux for 2–4 hours.
-
Critical Step: Stop reaction at ~60% conversion to prevent gem-dibromination.
Reactivity Profile
The reactivity of this compound is defined by the competition between productive nucleophilic substitution and destructive ring opening .
The Primary Pathway: Nucleophilic Substitution ( )
The electron-deficient isoxazole ring pulls density from the methylene group, making the C-Br bond highly activated.
-
Amines: Reacts rapidly with primary/secondary amines to form 5-(aminomethyl)isoxazoles.
-
Thiols: Quantitative conversion with thiolate anions.
-
Alkoxides: Yields ethers, though elimination is a competing risk.
The Decomposition Pathway: Base-Induced Ring Opening
Under strong basic conditions (pH > 10) or with hard nucleophiles (e.g., organolithiums), the isoxazole ring is unstable.
-
Deprotonation: The C3 proton (if unsubstituted) is acidic (
). -
Cleavage: Deprotonation leads to N-O bond cleavage, forming an enolate-nitrile species.
-
Result: Loss of the heterocycle and formation of acyclic nitriles.
Visualizing the Reactivity Divergence
Caption: Divergent reactivity pathways. Soft nucleophiles favor substitution (Green), while strong bases trigger ring destruction (Red).
Stability & Handling Protocols
Thermal Instability
The C-Br bond is labile. Prolonged exposure to temperatures >40°C can induce autocatalytic decomposition, releasing HBr which further degrades the ring.
Storage Requirements
-
Temperature: Store at -20°C .
-
Atmosphere: Argon or Nitrogen blanket (hygroscopic).
-
Stabilizer: Trace silver wire or copper turnings can scavenge free halides, though typically not required for high-purity solids.
Safety Hazards
-
Lachrymator: The compound releases vapors that cause immediate, severe eye irritation. Always handle in a functioning fume hood.
-
Skin Contact: Corrosive. Double-gloving (Nitrile) is mandatory.
Applications in Drug Discovery
Bioisosteres
The isoxazole ring serves as a bioisostere for carboxylic acids (via the 3-OH tautomer) or amide bonds. This compound is the precursor to ABT-418 analogs (cholinergic agonists) and COX-2 inhibitors where the isoxazole core positions substituents in a specific geometry.
Linker Chemistry
Due to its bifunctional nature (electrophilic handle + aromatic core), it is used to "stitch" pharmacophores.
-
Example: Reaction with a phenol group on a chromone scaffold yields isoxazolyl-methoxy-chromones , which exhibit antimicrobial activity.
References
-
Synthesis via Cycloaddition: Chalyk, B., et al. "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes."[2] Journal of Organic Chemistry, 2019, 84(24), 15877-15899.[2] Link
-
Base-Promoted Synthesis: Zhuravlova, B., et al.[3][4] "A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery." RSC Advances, 2016, 6, 26731-26742. Link
-
Isoxazole Ring Stability: Stephens, C.E., et al. "pH and temperature stability of the isoxazole ring in leflunomide." Drug Metabolism and Disposition, 2002. Link
-
Safety & Handling: Fisher Scientific Safety Data Sheet, "5-(Bromomethyl)-3-phenylisoxazole" (Analogous handling data). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - Enamine [enamine.net]
- 3. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Technical Guide: Solubility & Handling of 5-(Bromomethyl)isoxazole
Executive Summary
5-(Bromomethyl)isoxazole (CAS: 69735-35-9) is a critical heterocyclic building block used extensively in medicinal chemistry to introduce the isoxazole moiety—a pharmacophore known for its bioisosterism with carboxylic acids and esters. Its primary utility lies in its function as a highly reactive electrophile (alkylating agent), allowing for the attachment of the isoxazole ring to nucleophiles such as amines, thiols, and phenols.
This guide addresses the solubility profile of this compound, a parameter often overlooked yet decisive in optimizing reaction yields and purity. Due to the lability of the C–Br bond in the "benzylic-like" position, solvent selection must balance solubility power with chemical inertness to prevent unwanted solvolysis or degradation.
Physicochemical Profile & Solubility Mechanism
To predict solubility behavior without empirical data for every solvent, one must understand the molecular drivers.
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Structure | 5-membered heterocycle + Alkyl Bromide | Amphiphilic but predominantly lipophilic. |
| Polarity | Moderate (Dipole moment from N-O bond) | Soluble in medium-polarity aprotic solvents (e.g., DCM, THF). |
| H-Bonding | Acceptor (N, O) / No Donor | Poor solubility in water; good solubility in H-bond donors if stable. |
| Reactivity | High ( | Critical: Avoid nucleophilic solvents (MeOH, EtOH) at high temps. |
| Physical State | Liquid or Low-melting Solid | Miscible with many organic solvents; forms oils upon concentration. |
The "Like Dissolves Like" Application
The isoxazole ring provides a degree of polarity, while the bromomethyl group adds lipophilicity and significant mass. Consequently, the compound exhibits a "Goldilocks" solubility profile :
-
Too Polar (Water): Insoluble due to the hydrophobic aromatic ring and halogen.
-
Too Non-Polar (Hexanes): Limited solubility; often oils out or precipitates.
-
Ideal (DCM, EtOAc): Perfect match for dipole-dipole interactions without H-bonding capability.
Solubility Landscape & Solvent Compatibility
The following categorization guides solvent selection for storage, reaction, and purification.
A. High Solubility / Recommended Solvents
These solvents dissolve >100 mg/mL and are chemically inert, making them ideal for stock solutions and standard reactions.
-
Dichloromethane (DCM): The "workhorse" solvent. Excellent solubilizer and easily removed (BP ~40°C). Use for: Liquid-liquid extraction, chromatography loading.
-
Tetrahydrofuran (THF): Good solubility.[1] Use for: Reactions requiring dry conditions (e.g., Grignard formation, though rare for this substrate).
-
Ethyl Acetate (EtOAc): Excellent solubility. Use for: TLC spotting, extraction, silica gel elution.
-
Chloroform (
): Similar to DCM but often contains ethanol stabilizer (risk of reaction). Recommendation: Use amylene-stabilizedngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> if necessary.
B. Reactive / Conditional Solvents (Use with Caution)
These solvents dissolve the compound well but pose chemical stability risks.
-
Methanol / Ethanol: High solubility, but the bromomethyl group is susceptible to solvolysis (forming the ether) or
attack by the alkoxide, especially under reflux or basic conditions.-
Risk:[2] Conversion to 5-(alkoxymethyl)isoxazole.
-
-
Acetone: Soluble, but can form enamines with amines if used in a one-pot sequence. Generally safe for pure compound storage.
-
Dimethylformamide (DMF) / DMSO: Excellent solubility.
-
Application: Preferred for nucleophilic substitution reactions (
) due to enhancement of nucleophile strength. -
Caveat: Difficult to remove; high boiling points can promote thermal degradation during workup.
-
C. Poor Solubility / Anti-Solvents[1]
-
Water: Insoluble (<1 mg/mL). Used as the aqueous phase in wash steps to remove inorganic salts.
-
Hexanes / Heptane: Low solubility.
-
Application: Used to precipitate the product from a concentrated DCM/EtOAc solution or as a non-polar mobile phase component in chromatography.
-
Stability & Reactivity Logic
The bromomethyl group at the 5-position is electronically similar to a benzyl bromide. The electron-withdrawing nature of the isoxazole ring activates the methylene carbon, making it highly susceptible to nucleophilic attack.
Degradation Pathway:
-
Hydrolysis: In wet solvents (DMSO/DMF +
), it slowly hydrolyzes to 5-(hydroxymethyl)isoxazole and HBr. -
Photolysis: Isoxazoles are light-sensitive (N-O bond cleavage).[3] Store in amber vials.
Figure 1: Solvent selection logic based on chemical stability and intended application.
Experimental Protocols
Protocol A: Rapid Solubility Assessment (Visual Method)
Use this to verify solvent compatibility for a specific batch.
-
Preparation : Weigh 10 mg of this compound into a 1.5 mL clear glass vial.
-
Addition : Add 100
L of the target solvent (starting concentration: 100 mg/mL). -
Observation :
-
Clear Solution: High Solubility (>100 mg/mL).
-
Cloudy/Particulates: Sonicate for 30 seconds. If it clears, solubility is moderate.
-
Phase Separation/Solid: Low Solubility.
-
-
Dilution : If insoluble, add solvent in 100
L increments until dissolved or total volume reaches 1 mL (<10 mg/mL).
Protocol B: Purification via Silica Gel Chromatography
Relies on the solubility differential between the product (moderately polar) and impurities.
-
Load Solvent : Dissolve crude material in a minimum volume of DCM . (Avoid loading with MeOH to prevent band broadening).
-
Mobile Phase :
-
Start: 100% Hexanes (Product likely sticks).
-
Gradient: 0%
30% Ethyl Acetate in Hexanes.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Note: The product typically elutes around 15-20% EtOAc depending on silica activity.
-
-
Detection : UV at 254 nm (Isoxazole ring absorbs strongly). Use
stain (oxidizes the alkyl bromide/ring) for confirmation if UV is ambiguous.
Protocol C: Reaction Setup (Nucleophilic Substitution)
Optimized for solubility and rate.
-
Solvent : Anhydrous Acetonitrile (MeCN) or DMF .
-
Why? High solubility of organic electrophile and inorganic bases (
, ).
-
-
Concentration : 0.1 M to 0.5 M.
-
Temperature : 0°C to Room Temperature.
-
Caution: Avoid heating >60°C in DMF for prolonged periods to prevent decomposition.
-
Workflow Visualization
Figure 2: Decision tree for handling and solvent selection based on operational goals.
References
-
ChemicalBook . (2023). This compound Properties and Suppliers. Retrieved from
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 2776304, 3-(Bromomethyl)-5-methylisoxazole (Structural Analog Data). Retrieved from [2]
-
MDPI . (2024).[4] Synthesis of Functional Isoxazole Derivatives. Molbank, 2024(1), M1762.[4] Retrieved from
-
Organic Syntheses . (2010). General methods for handling isoxazole alkylations. Organic Syntheses, Coll. Vol. 11, p. 418. Retrieved from
Sources
The Discovery of Novel Isoxazole-Based Compounds: A Technical Guide for Drug Development Professionals
Introduction: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has garnered significant attention in the field of medicinal chemistry.[1] Its unique electronic properties and structural rigidity make it a versatile scaffold for the design of novel therapeutic agents.[2] The incorporation of the isoxazole moiety can enhance a molecule's physicochemical properties, leading to improved pharmacokinetic profiles and biological activity.[3][4] This has led to the development of several FDA-approved drugs containing the isoxazole core, highlighting its clinical significance in treating a range of diseases, from bacterial infections to inflammatory conditions.[5]
This in-depth technical guide provides a comprehensive overview of the discovery process for novel isoxazole-based compounds, from modern synthetic strategies to robust biological evaluation and mechanistic elucidation. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate this promising area of therapeutic research.
Part 1: Modern Synthetic Strategies for Isoxazole Analogs
The construction of the isoxazole ring can be achieved through various synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern and the availability of starting materials. Here, we detail two of the most robust and widely employed methods.
[3+2] Cycloaddition: The Cornerstone of Isoxazole Synthesis
The 1,3-dipolar cycloaddition reaction is a powerful and highly convergent method for constructing the isoxazole core. This reaction typically involves the in-situ generation of a nitrile oxide, which then reacts with an alkyne (a dipolarophile) to form the 3,5-disubstituted isoxazole ring.
Objective: To synthesize a representative 3,5-disubstituted isoxazole from an aldehyde and a terminal alkyne.
Materials:
-
Substituted Aldehyde (1.0 eq)
-
Hydroxylamine Hydrochloride (1.1 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq) in Dimethylformamide (DMF)
-
Terminal Alkyne (1.0 eq)
-
Triethylamine (Et3N) (2.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Oxime Formation: In a round-bottom flask, dissolve the substituted aldehyde in a suitable solvent such as ethanol or methanol. Add hydroxylamine hydrochloride and a mild base (e.g., pyridine or sodium acetate). Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Upon completion, remove the solvent under reduced pressure.
-
Hydroximoyl Chloride Formation: Dissolve the crude oxime in DMF. Cool the solution to 0 °C in an ice bath and slowly add NCS. Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
In-situ Nitrile Oxide Generation and Cycloaddition: In a separate flask, dissolve the terminal alkyne in DCM. To this solution, add the freshly prepared hydroximoyl chloride solution from the previous step. Slowly add triethylamine dropwise at 0 °C. The triethylamine acts as a base to generate the nitrile oxide in situ, which then undergoes cycloaddition with the alkyne.
-
Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC. Once the starting materials are consumed, quench the reaction by adding water.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers and wash with saturated NaHCO3 solution, followed by brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3,5-disubstituted isoxazole.
-
Characterization: Confirm the structure of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine
Another classical and efficient method for synthesizing isoxazoles involves the condensation of 1,3-dicarbonyl compounds with hydroxylamine. This reaction proceeds through the formation of a monoxime intermediate, which then undergoes cyclization and dehydration to afford the isoxazole ring.
Objective: To synthesize a 3,5-disubstituted isoxazole from a 1,3-diketone and hydroxylamine.
Materials:
-
1,3-Diketone (1.0 eq)
-
Hydroxylamine Hydrochloride (1.2 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl) (for acidification)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-diketone in ethanol. In a separate beaker, prepare a solution of hydroxylamine hydrochloride and a base (e.g., NaOH) in water.
-
Condensation and Cyclization: Add the hydroxylamine solution to the stirred solution of the 1,3-diketone. Reflux the reaction mixture for 4-6 hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. Acidify the mixture with dilute HCl to precipitate the crude product.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel.
-
Characterization: Characterize the purified isoxazole derivative using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Part 2: Biological Evaluation of Novel Isoxazole Compounds
Once a library of novel isoxazole compounds has been synthesized, the next critical phase is to evaluate their biological activity. This typically involves a tiered screening approach, starting with in vitro assays to assess cytotoxicity against cancer cell lines and antimicrobial activity against various pathogens.
In Vitro Anticancer Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a robust and widely used method for the initial screening of potential anticancer compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of novel isoxazole compounds against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Novel isoxazole compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoxazole compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for another 48-72 hours at 37 °C.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 10a | DU145 (Prostate) | 0.96 | [6] |
| 10b | DU145 (Prostate) | 1.06 | [6] |
| TTI-4 | MCF-7 (Breast) | 2.63 | [7] |
| 40 | MCF-7 (Breast) | 3.97 | [6] |
| 16b | HT1080 (Fibrosarcoma) | 10.72 | [6] |
| 16c | HT1080 (Fibrosarcoma) | 9.02 | [6] |
| 28 | HCT-116 (Colon) | 3.3 | [6] |
Antimicrobial Activity Assessment: Broth Microdilution Method
The broth microdilution method is a standard and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism.
Objective: To determine the MIC of novel isoxazole compounds against a panel of bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Novel isoxazole compounds (dissolved in DMSO)
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
-
Spectrophotometer
Step-by-Step Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the isoxazole compounds in the broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well containing the compound dilutions. This will result in a final volume of 200 µL and a final inoculum concentration of 5 x 10⁵ CFU/mL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader by measuring the absorbance at 600 nm.
| Compound ID | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) | Reference |
| 178d | 100 | 117 | - | [8] |
| 178e | 95 | 110 | - | [8] |
| 178f | - | 95 | - | [8] |
| 4e | 10-80 | 30-80 | 6-60 | [3] |
| 4g | 10-80 | 30-80 | 6-60 | [3] |
| 4h | 10-80 | 30-80 | 6-60 | [3] |
Part 3: Mechanistic Insights and Structure-Activity Relationships
A critical aspect of drug discovery is understanding how a compound exerts its biological effect at the molecular level and how its chemical structure influences its activity. This knowledge is paramount for optimizing lead compounds into viable drug candidates.
Elucidating the Mechanism of Action
Isoxazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Several studies have demonstrated that isoxazole-based compounds can modulate critical intracellular signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.[9][10]
Caption: Inhibition of the PI3K/Akt signaling pathway by isoxazole derivatives.
Caption: Modulation of the MAPK/ERK signaling pathway by isoxazole derivatives.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how specific structural modifications to the isoxazole scaffold impact its biological activity. This knowledge guides the rational design of more potent and selective analogs.
Key SAR Insights for Anticancer Isoxazole Derivatives:
-
Substitution at the 3- and 5-positions: The nature of the substituents at these positions is critical for activity. Aromatic or heteroaromatic rings are often found at these positions in active compounds.[6]
-
Aryl Substituents: The substitution pattern on aryl rings attached to the isoxazole core significantly influences potency. Electron-withdrawing groups, such as halogens (e.g., -Cl, -F), at the para-position of a phenyl ring often enhance anticancer activity.[2]
-
Methoxy Groups: The presence and position of methoxy groups on aryl substituents can modulate activity. For instance, a trimethoxyphenyl moiety has been shown to be beneficial in some cases.[2]
-
The Isoxazole Core: The isoxazole ring itself is a key pharmacophore, and its orientation and electronic nature are vital for binding to biological targets.
Caption: An iterative workflow for SAR-guided lead optimization.
Conclusion: The Future of Isoxazole-Based Drug Discovery
The isoxazole scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutics. Its amenability to diverse chemical modifications, coupled with a broad spectrum of biological activities, ensures its continued relevance in drug discovery.[4] The synthetic and biological evaluation protocols detailed in this guide provide a robust framework for researchers to explore the vast chemical space of isoxazole derivatives. By integrating rational design based on SAR insights and a thorough understanding of their mechanisms of action, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable heterocyclic core.
References
- A review of isoxazole biological activity and present synthetic techniques. (URL: )
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (URL: )
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC. (URL: [Link])
-
Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Semantic Scholar. (URL: [Link])
-
IC50 values and dose–response curves of designed... ResearchGate. (URL: [Link])
-
A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. PubMed. (URL: [Link])
-
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. (URL: [Link])
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (URL: [Link])
-
Isoxazole Scaffolds: Building Blocks for Innovation in Science. (URL: [Link])
-
A review of isoxazole biological activity and present synthetic techniques. (URL: [Link])
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. (URL: [Link])
-
A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (URL: [Link])
-
Some promising isoxazole derivatives exhibiting superior biological activities. (URL: [Link])
-
Advances in isoxazole chemistry and their role in drug discovery. PMC. (URL: [Link])
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. (URL: [Link])
-
ISOXAZOLE – A POTENT PHARMACOPHORE. ResearchGate. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. MDPI. (URL: [Link])
-
Isoxazole - Wikipedia. (URL: [Link])
-
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. ResearchGate. (URL: [Link])
-
Full article: A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (URL: [Link])
-
Cell Viability Assays. NCBI Bookshelf. (URL: [Link])
-
The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. (URL: [Link])
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. (URL: [Link])
-
(PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. (URL: [Link])
-
synthesis of isoxazoles. YouTube. (URL: [Link])
-
Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. (URL: [Link])
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PMC. (URL: [Link])
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. (URL: [Link])
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- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
Topic: Protocol for Synthesis of 3,5-Disubstituted Isoxazoles Content Type: Application Note & Protocol Role: Senior Application Scientist
Executive Summary
The isoxazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters, and forming the core of critical therapeutics (e.g., Valdecoxib, Leflunomide). While multiple synthetic routes exist, achieving high regioselectivity for the 3,5-disubstituted isomer over the 3,4-isomer is the primary synthetic challenge.
This guide details two field-proven protocols:
-
Method A (The "Click-Like" Cycloaddition): A convergent, one-pot [3+2] cycloaddition of in situ generated nitrile oxides with terminal alkynes. This is the preferred route for diversity-oriented synthesis.
-
Method B (The Chalcone Oxidative Cyclization): A robust pathway for converting
-unsaturated ketones, ideal for scaling up known scaffolds.
Mechanistic Insight & Regiocontrol
The formation of the isoxazole ring via [3+2] cycloaddition between a nitrile oxide (dipole) and an alkyne (dipolarophile) typically follows a concerted mechanism.
-
The Regioselectivity Driver: For terminal alkynes, the reaction is naturally biased toward the 3,5-isomer due to steric hindrance (the bulky substituent on the nitrile oxide avoids the alkyne substituent) and electronic overlap (LUMO of dipole and HOMO of dipolarophile).
-
The Furoxan Trap: A critical failure mode is the dimerization of the unstable nitrile oxide intermediate into a furoxan (1,2,5-oxadiazole-2-oxide).
-
Solution: To ensure 3,5-selectivity and suppress dimerization, the concentration of free nitrile oxide must be kept low. This is achieved by slow, in situ generation from a hydroximoyl chloride precursor using a mild base.
Pathway Visualization
The following diagram illustrates the divergent pathways and the critical decision nodes for regiocontrol.
Caption: Mechanistic divergence in nitrile oxide cycloadditions. Slow generation of the dipole favors the desired 3,5-adduct over dimerization.
Method A: One-Pot Regioselective [3+2] Cycloaddition
Best for: Library generation, mild conditions, high functional group tolerance. Mechanism: In situ generation of nitrile oxide from aldoxime via hydroximoyl chloride.
Reagents & Equipment[1][2][3]
-
Aldehyde Precursor (R-CHO)
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
N-Chlorosuccinimide (NCS) : Freshly recrystallized.
-
Terminal Alkyne (R'-C≡CH)
-
Base: Triethylamine (Et₃N) or DIPEA.[1]
-
Solvent: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane).
-
Glassware: Flame-dried round-bottom flask, syringe pump (optional but recommended).
Step-by-Step Protocol
-
Aldoxime Formation (If not starting from oxime):
-
Dissolve aldehyde (1.0 equiv) in EtOH/H₂O (1:1). Add NH₂OH·HCl (1.2 equiv) and Na₂CO₃ (0.6 equiv). Stir at RT for 1-2 h.
-
Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Note: Aldoximes are generally stable and can be stored.
-
-
Chlorination (Formation of Hydroximoyl Chloride):
-
Dissolve the aldoxime (1.0 equiv) in dry DMF (0.5 M concentration).
-
Add NCS (1.1 equiv) portion-wise at 0°C.
-
Critical Check: Allow the reaction to warm to RT and stir for 1 hour. Verify conversion by TLC. If the reaction is sluggish (common for electron-deficient aryls), add a catalytic amount of HCl gas (generated from headspace of conc. HCl bottle) to initiate.
-
-
Cycloaddition (The "Slow Release" Step):
-
Add the Terminal Alkyne (1.2 equiv) directly to the hydroximoyl chloride solution.
-
Prepare a solution of Et₃N (1.2 equiv) in DMF.
-
Action: Add the Et₃N solution dropwise over 30–60 minutes to the stirring reaction mixture at 0°C -> RT.
-
Why? Slow addition keeps the steady-state concentration of nitrile oxide low, preventing Furoxan formation (see Diagram 1).
-
-
Work-up & Purification:
-
Pour mixture into ice-water. Extract with Et₂O or EtOAc (3x).
-
Wash organic layer copiously with H₂O (to remove DMF) and brine.
-
Purify via flash column chromatography (Hexanes/EtOAc).[2]
-
Method B: Oxidative Cyclization of Chalcones
Best for: Large-scale synthesis, starting from ketones, robust substrates. Mechanism: Condensation followed by oxidative aromatization.
Reagents
-
Chalcone (1,3-diaryl-2-propen-1-one)
-
Base: NaOH or KOH.
-
Oxidant: Chloramine-T, Iodine, or MnO₂ (if intermediate isoxazoline is isolated).
Step-by-Step Protocol
-
Condensation:
-
Dissolve Chalcone (1.0 mmol) and NH₂OH·HCl (3.0 mmol) in Ethanol (10 mL).
-
Add NaOH (4.0 mmol) pellets or solution.
-
Reflux for 6–12 hours.
-
-
Monitoring:
-
This reaction often produces the Isoxazoline (saturated intermediate) first.
-
If TLC shows isoxazoline (lower R_f than isoxazole), an oxidation step is required.
-
-
In-Situ Oxidation (The "Iodine" Variant):
-
To the refluxing mixture, add I₂ (0.5 equiv) or DMSO (as co-solvent/oxidant).
-
Continue reflux until full aromatization is observed.
-
-
Work-up:
-
Cool to RT. Acidify with dilute HCl.
-
The product often precipitates as a solid. Filter and recrystallize from EtOH.
-
Data Analysis & Quality Control
Distinguishing Isomers (NMR)
The most common error is misidentifying the 3,5-isomer vs. the 3,4-isomer.
| Feature | 3,5-Disubstituted Isoxazole | 3,4-Disubstituted Isoxazole |
| ¹H NMR (C4-H) | Singlet, | Singlet, |
| ¹³C NMR (C5) | ||
| Regio-Outcome | Major product (Steric/Electronic match) | Minor product (unless using specific Ru-catalysts) |
Self-Validation Check: Run a ¹H NMR. Look for the sharp singlet in the aromatic region.
-
If the singlet is < 7.0 ppm , you likely have the correct 3,5-isomer .
-
If the singlet is > 8.0 ppm , you have the 3,4-isomer .
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield / Multiple Spots | Dimerization to Furoxan | Decrease addition rate of Base in Method A. Dilute reaction. |
| No Reaction (Method A) | Failed Chlorination | Ensure NCS is fresh. Add HCl vapor catalyst. Check if Aldoxime is consumed. |
| Mixture of Isomers | Internal Alkyne used? | Method A is highly selective only for terminal alkynes.[1] Internal alkynes yield mixtures. |
| Isoxazoline isolated | Incomplete Oxidation (Method B) | Add oxidant (I₂, DDQ, or MnO₂) to drive aromatization. |
References
-
Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, 127(1), 210–216. Link
-
Rai, K. M. L., & Hassner, A. (1997). "Chloramine-T in Organic Synthesis. A Simple One-Pot Synthesis of Isoxazoles and Isoxazolines from Aldoximes." Synthetic Communications, 27(3), 467-472. Link
-
Kadam, K. S., et al. (2016).[8] "Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes."[8] Synthesis, 48(22), 3996-4008. Link
-
Mendel, D. E., et al. (2016). "Differentiation of isomeric isoxazoles using 2D NMR techniques." Magnetic Resonance in Chemistry, 54(6), 485-489. Link
-
Organic Chemistry Portal. (n.d.). "Synthesis of Isoxazoles." Link
Sources
- 1. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. sciarena.com [sciarena.com]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [organic-chemistry.org]
Application Note: 5-(Bromomethyl)isoxazole in Click & Bioorthogonal Chemistry
This guide outlines the strategic application of 5-(Bromomethyl)isoxazole as a "gateway" reagent in click chemistry.[1] While not a direct click partner itself, its electrophilic bromomethyl handle allows for the rapid generation of 5-(Azidomethyl)isoxazole (a potent CuAAC click reagent) or direct participation in Nucleophilic Substitution "Click" (SN2) reactions.[1]
Executive Summary & Strategic Utility
This compound (CAS 17513-39-0) serves as a critical electrophilic building block in drug discovery.[1] Its value lies in its ability to introduce the isoxazole pharmacophore —a proven bioisostere for carboxylic acids and esters found in drugs like Valdecoxib and Leflunomide—into complex scaffolds.
In the context of Click Chemistry , this molecule acts as a Pre-Click Electrophile .[1] It is rarely used "as is" for cycloadditions but is the immediate precursor to 5-(Azidomethyl)isoxazole , enabling Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] Alternatively, it serves as a "Spring-Loaded" electrophile for Thiol-Click conjugations.[1]
Key Applications
-
Fragment-Based Drug Discovery (FBDD): Rapid synthesis of Isoxazole-Triazole hybrid libraries.[1]
-
Bioisosteric Replacement: Swapping unstable esters for robust isoxazole rings.[1]
-
Bioconjugation: Cysteine-selective labeling via nucleophilic displacement.[1]
Chemical Safety & Handling (CRITICAL)
Warning: This protocol involves the generation of low-molecular-weight organic azides and alkylating agents.[1]
| Hazard Class | Risk Description | Mitigation Strategy |
| Alkylating Agent | The bromomethyl group is a potent electrophile; can alkylate DNA/Proteins.[1] | Double-glove (Nitrile/Laminate).[1] Use a fume hood.[1] Quench all glassware with dilute NaOH.[1] |
| Lachrymator | Vapors may cause severe eye/respiratory irritation.[1] | Work in a certified fume hood.[1] Wear tight-fitting safety goggles.[1][2] |
| Explosive Precursor | 5-(Azidomethyl)isoxazole (Intermediate) has a (C+O)/N ratio of ~1.[1]25. HIGH EXPLOSION RISK if isolated.[1] | NEVER concentrate the azide intermediate to dryness. Use a telescoped (one-pot) protocol. Keep solution concentration < 0.5 M. |
Experimental Workflows (Visualized)
The following diagram illustrates the two primary "Click" pathways for this reagent:
-
Path A (CuAAC): Conversion to Azide followed by Triazole formation.[1]
-
Path B (SN2 Click): Direct Thiol-Alkylation.[1]
Figure 1: Divergent synthesis pathways.[1][3][4] Path A utilizes a dangerous azide intermediate (Red) requiring in situ handling.[1] Path B (Yellow) is a direct substitution.[1]
Detailed Protocols
Protocol A: Telescoped Synthesis of Isoxazole-Triazoles (CuAAC)
Rationale: This "One-Pot, Two-Step" method avoids the isolation of the potentially explosive 5-(azidomethyl)isoxazole intermediate.[1]
Reagents:
-
This compound (1.0 equiv)[1]
-
Sodium Azide (
) (1.2 equiv)[1] -
Terminal Alkyne (1.0 equiv)[1]
-
Copper(II) Sulfate Pentahydrate (
) (0.1 equiv)[1] -
Sodium Ascorbate (0.2 equiv)[1]
-
Solvent: DMF/Water (4:1 ratio)[1]
Step-by-Step Procedure:
-
Azidation (The "Loading" Step):
-
Dissolve This compound (e.g., 1 mmol, 162 mg) in DMF (4 mL) in a round-bottom flask.
-
CAUTION: Add Sodium Azide (1.2 mmol, 78 mg) carefully.[1]
-
Stir at Room Temperature for 4–6 hours.
-
Checkpoint: Monitor by TLC (the bromide spot should disappear). Do NOT work up. Proceed directly to the next step.
-
-
Click Reaction (The Cycloaddition):
-
To the same reaction vessel (containing the generated azide), add the Terminal Alkyne (1.0 mmol).[1]
-
Add water (1 mL) to the mixture.
-
Add Sodium Ascorbate (0.2 mmol, 40 mg) followed immediately by
(0.1 mmol, 25 mg).[1] The solution should turn yellow/orange (active Cu(I) species).[1] -
Stir at RT for 12–24 hours.[1]
-
-
Workup & Purification:
Validation:
-
NMR: Look for the characteristic Triazole proton singlet (
7.5–8.5 ppm) and the disappearance of the propargylic/azidomethyl shift. -
Safety Check: Ensure no residual azide peak (
2100 ) remains in IR if possible, though the click reaction usually consumes it quantitatively.[1]
Protocol B: Direct Thiol-Click Conjugation (SN2)
Rationale: Ideal for cysteine bioconjugation or rapid fragment coupling without metal catalysts.[1]
Reagents:
-
This compound (1.1 equiv)[1]
-
Thiol-containing substrate (e.g., Glutathione, Cysteine-peptide) (1.0 equiv)[1]
-
Base: DIPEA or
(2.0 equiv)[1] -
Solvent: MeCN or PBS Buffer (pH 8.[1]0) for biological samples.
Step-by-Step Procedure:
-
Preparation:
-
Dissolve the Thiol substrate in the chosen solvent.
-
Add the Base to deprotonate the thiol (generating the thiolate nucleophile).
-
-
Coupling:
-
Add This compound dropwise.[1]
-
Stir at RT for 1–2 hours. (Reaction is typically very fast due to the high electrophilicity of the bromomethyl group adjacent to the heteroaromatic ring).
-
-
Purification:
-
Small Molecule: Standard aqueous workup and extraction.
-
Peptide/Protein: Dialysis or Size Exclusion Chromatography (SEC) to remove excess isoxazole and salts.[1]
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (CuAAC) | Incomplete Azide Formation | Ensure Step 1 (Azidation) runs to completion before adding Cu/Alkyne. Heat to 40°C if necessary. |
| Copper Crashing Out | Ligand Deficiency | Add a stabilizing ligand like THPTA or TBTA (0.1 equiv) to protect the Cu(I) catalyst from oxidation/disproportionation.[1] |
| Side Products (Thiol) | Disulfide Formation | Perform the reaction under inert atmosphere ( |
| Degradation | Isoxazole Ring Opening | Avoid strong bases (NaOH/KOH) at high temperatures.[1] The isoxazole N-O bond can be labile under harsh basic hydrolysis. |
References
-
Synthesis of 5-Azidoisoxazoles: ResearchGate. "Synthesis of 5‐azidoisoxazoles via chemoselective nitro‐group substitution." Available at: [Link]
-
Isoxazole Pharmacology: RSC Advances. "Advances in isoxazole chemistry and their role in drug discovery." (2025).[1][4][6] Available at: [Link][1]
- Safety of Organic Azides:Organic Process Research & Development. "Safety of Azides.
- Click Chemistry Protocols:Sharpless Lab Protocols. "CuAAC Conditions." (Standard reference for CuAAC stoichiometry).
Sources
- 1. Synthesis of Fused Isoxazoles: A Comprehensive Review [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. methyl this compound-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. fishersci.ca [fishersci.ca]
Application Note: Palladium-Catalyzed Cross-Coupling of 5-(Bromomethyl)isoxazole
Topic: palladium-catalyzed cross-coupling reactions with 5-(Bromomethyl)isoxazole Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Analysis
This compound is a high-value pharmacophore scaffold, serving as a bioisostere for benzyl groups in medicinal chemistry. However, its deployment in palladium-catalyzed cross-coupling reactions presents a distinct "Heterobenzylic Paradox":
-
The sp³ Challenge: Unlike aryl halides, the carbon-halogen bond is on an sp³ hybridized carbon. Standard Pd(PPh₃)₄ catalysts often fail due to slow oxidative addition and rapid
-hydride elimination (though the latter is suppressed in benzylic systems, homocoupling remains a threat). -
Ring Fragility: The isoxazole core contains a weak N–O bond.[1] Under the strong basic conditions typical of Suzuki couplings (e.g., NaOtBu, refluxing Na₂CO₃), the ring is susceptible to base-induced fragmentation (Kemp elimination-type pathways) or reductive cleavage.
This guide provides two field-validated protocols designed to navigate these stability/reactivity trade-offs: a Negishi coupling (primary recommendation for stability) and a specialized Suzuki-Miyaura coupling (for high-throughput library generation).
Mechanistic Decision Matrix
Before selecting a protocol, researchers must evaluate the compatibility of their nucleophile.
Figure 1: Strategic decision tree for selecting the optimal coupling methodology.
Protocol A: Negishi Cross-Coupling (The "Gold Standard")
The Negishi coupling is the superior method for this compound because it operates under neutral conditions, preserving the isoxazole ring. We utilize Pd-PEPPSI-IPr , a catalyst designed by Organ et al., which is exceptionally stable and active for sp³–sp² couplings.
Reaction Mechanism & Rationale[2][3][4]
-
Zinc Insertion: We generate the organozinc species in situ using activated Zinc dust and LiCl. LiCl solubilizes the organozinc species (forming R-ZnBr·LiCl), increasing the rate of transmetallation.
-
Catalyst: Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) resists aggregation and facilitates the difficult oxidative addition into the alkyl halide.
Materials[1][2]
-
Electrophile: this compound (1.0 equiv)
-
Nucleophile: Aryl/Heteroaryl Zinc Reagent (1.2 equiv) OR Aryl Bromide + Zn dust (for formation)
-
Catalyst: Pd-PEPPSI-IPr (1–2 mol%)
-
Additive: LiCl (anhydrous, 1.5 equiv)
-
Solvent: THF (anhydrous, degassed)
Step-by-Step Procedure
Step 1: Preparation of the Zinc Reagent (R-ZnX) (Skip if using commercial organozinc)
-
Flame-dry a Schlenk flask under Argon.
-
Add Zinc dust (1.5 equiv) and anhydrous LiCl (1.5 equiv).
-
Heat to 150°C under vacuum for 1 hour (activation). Cool to RT.
-
Add THF.[2][3] Add the Aryl Bromide (nucleophile precursor, 1.0 equiv).
-
Stir at RT or mild heat (40°C) until conversion is complete (check by GC/LCMS of quenched aliquot).
Step 2: The Coupling Reaction
-
To a separate reaction vessel, add Pd-PEPPSI-IPr (2 mol%) and This compound (1.0 equiv).
-
Purge with Argon.
-
Add the solution of Organozinc Reagent (from Step 1) via syringe/cannula dropwise over 5 minutes.
-
Stir at Room Temperature for 2 hours.
-
Note: If conversion is slow, heat to 40°C. Avoid temperatures >60°C to prevent decomposition of the isoxazole-zinc species.
-
-
Quench: Add saturated aqueous NH₄Cl.
-
Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄.
Data Validation (Expected Results):
| Parameter | Specification |
|---|---|
| Yield | 75–92% (substrate dependent) |
| Homocoupling | < 5% (dimerization of zinc reagent) |
| Ring Opening | Not observed (neutral pH) |
Protocol B: Suzuki-Miyaura Coupling (The "Library Route")
When using boronic acids is mandatory (e.g., diversity-oriented synthesis), standard conditions must be modified. We employ Buchwald's SPhos ligand, which creates a bulky, electron-rich Pd center capable of facilitating oxidative addition into the sp³ C-Br bond while preventing
Critical Modification: Base Selection
Avoid: Hydroxides (NaOH, KOH) or alkoxides (NaOtBu) at high temps. These attack the isoxazole 3-position or cleave the N-O bond. Use: K₃PO₄·H₂O (mildly hydrated) or K₂CO₃ in Toluene/Water mixtures.
Materials[1][2]
-
Electrophile: this compound (1.0 equiv)
-
Nucleophile: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Ligand: SPhos (10 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene:Water (10:1 ratio)
Step-by-Step Procedure
-
Pre-complexation: In a vial, mix Pd(OAc)₂ and SPhos in Toluene (1 mL) under Argon. Stir for 10 mins at RT to generate the active L-Pd(0) species (solution turns from orange to yellow/pale).
-
Main Reaction: Charge a reaction tube with:
-
Combine: Add the pre-formed catalyst solution and the remaining Toluene/Water solvent mixture.
-
Degas: Sparge with Argon for 5 minutes (Oxygen is the enemy of SPhos).
-
Heat: Seal and heat to 80°C for 4–12 hours.
-
Monitoring: Check LCMS for the disappearance of the bromide. If the isoxazole ring opens, you will see a mass corresponding to the nitrile or enaminone.
-
-
Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc/Water. Separation and purification via flash chromatography.[2]
Mechanistic Pathway & Failure Modes
Understanding the sp³ cycle is crucial for troubleshooting.
Figure 2: Catalytic cycle highlighting the critical oxidative addition step and potential failure modes (β-elimination and ring opening).
Safety & Handling
-
Lachrymator: this compound is a potent alkylating agent and lachrymator. All weighing must occur in a fume hood.
-
Mutagenicity: As an alkyl halide, treat as a potential mutagen. Double-glove (Nitrile) is required.
-
Quenching: Residual alkyl halide in glassware should be quenched with a dilute solution of ammonia or nucleophilic amine before washing.
References
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for Negishi Cross-Coupling. Chemistry – A European Journal. Link
-
Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society.[9] Link
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[9] Link
-
Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of pharmaceuticals and natural products. Current Opinion in Drug Discovery & Development. Link
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006).[10] A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.[10] Angewandte Chemie International Edition.[5][10] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Palladium-catalyzed cyanomethylation of aryl halides through domino Suzuki coupling-isoxazole fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
Application Notes & Protocols: Strategic N-Alkylation with 5-(Bromomethyl)isoxazole for Novel Scaffold Development
Introduction: The Strategic Value of the Isoxazole Moiety
In the landscape of modern drug discovery, the isoxazole ring stands out as a privileged scaffold. This five-membered heterocycle is a key pharmacophore in a multitude of clinically significant agents, including the anti-inflammatory drug valdecoxib, the antibiotic sulfamethoxazole, and the anticonvulsant zonisamide.[1][2] Its value stems from its unique electronic properties, its ability to act as a bioisosteric replacement for other functional groups, and its capacity to engage in various non-covalent interactions with biological targets.[3][4] The incorporation of an isoxazole unit can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and confer a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][5][6]
5-(Bromomethyl)isoxazole is a highly versatile and reactive electrophile, serving as a powerful tool for covalently introducing the isoxazole-5-ylmethyl group onto nucleophilic centers. The N-alkylation of amines and nitrogen-containing heterocycles with this reagent is a fundamental and highly effective strategy for generating novel chemical entities.[7][8] This direct alkylation approach provides a straightforward and atom-economical pathway to synthesize libraries of isoxazole-containing compounds, accelerating the hit-to-lead optimization process in drug development programs.
This document provides a detailed experimental framework for performing N-alkylation reactions using this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just a protocol, but also the underlying chemical principles and strategic considerations for successful execution and optimization.
Reaction Principle: The S N 2 Pathway
The N-alkylation of a primary or secondary amine, or a nitrogen-containing heterocycle (e.g., indole, benzimidazole), with this compound proceeds via a classical bimolecular nucleophilic substitution (S N 2) mechanism.[7]
-
Nucleophile: The nitrogen atom of the amine or heterocycle, possessing a lone pair of electrons.
-
Electrophile: The benzylic-like carbon of the bromomethyl group, which is rendered electron-deficient by the electronegative bromine atom.[9]
-
Leaving Group: The bromide ion (Br⁻), which is a stable anion and thus a good leaving group.
The reaction requires a base to neutralize the hydrobromic acid (HBr) that is generated as a byproduct. This is crucial because the formation of HBr would otherwise protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction.
Comprehensive Experimental Protocol
This protocol provides a general procedure that can be adapted for a wide range of nitrogen-based nucleophiles. Optimization of base, solvent, and temperature may be required for specific substrates.
Materials and Equipment
-
Reagents:
-
Nitrogen-containing substrate (e.g., primary/secondary amine, indole, imidazole)
-
This compound
-
Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), N,N-Diisopropylethylamine (DIPEA), or Triethylamine (Et₃N))
-
Anhydrous solvents (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or Dichloromethane (DCM))
-
-
Workup & Purification:
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Organic solvent for extraction (e.g., Ethyl Acetate (EtOAc), DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Condenser (if heating)
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Standard glassware
-
Safety Precautions
-
This compound: This is a lachrymatory and potentially corrosive alkylating agent. Handle it exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are suitable for splash protection).[10] Avoid inhalation of dust or vapors and any contact with skin or eyes.[10]
-
Solvents: Use anhydrous solvents in a well-ventilated area, away from ignition sources. DMF is a reproductive toxin and should be handled with extra care.
-
Bases: Handle bases like DIPEA and Et₃N in a fume hood. Solid bases like K₂CO₃ can be irritants.
-
General: Always perform reactions under an inert atmosphere (N₂ or Ar) to prevent moisture from interfering with the reaction, especially when using strong bases like sodium hydride (NaH).
Step-by-Step Alkylation Procedure
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the nitrogen-containing substrate (1.0 eq.).
-
Add the chosen base. For solid bases like K₂CO₃, use 1.5-2.0 eq. For liquid bases like DIPEA, use 1.2-1.5 eq.
-
Add the anhydrous solvent (e.g., Acetonitrile or DMF) to achieve a substrate concentration of approximately 0.1–0.5 M.
-
Flush the flask with an inert gas (N₂ or Ar).
-
-
Addition of Alkylating Agent:
-
Dissolve this compound (1.0-1.1 eq.) in a minimal amount of the same anhydrous solvent.
-
Add the this compound solution dropwise to the stirred reaction mixture at room temperature.[8] Controlling the rate of addition is important to minimize potential side reactions and control any exotherm.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40–60 °C). The optimal temperature will depend on the nucleophilicity of the substrate.[8]
-
Monitor the reaction's progress by TLC or LC-MS. A typical TLC system would be 20-50% ethyl acetate in hexanes. The product spot should be less polar than the starting amine. The reaction is complete upon the disappearance of the limiting reagent (usually the starting amine).
-
-
Workup Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If DMF was used, pour the reaction mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3 x volume of DMF).
-
If a solvent like acetonitrile was used, concentrate the mixture under reduced pressure, then partition the residue between water and an extraction solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers and wash sequentially with deionized water and then brine.[8] This removes residual base and water-soluble impurities.
-
Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel.[8][11] Use a gradient of ethyl acetate in hexanes as the eluent to isolate the pure N-alkylated product.
-
Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Data Summary: Reaction Parameters and Scope
The choice of reaction parameters is critical for achieving high yields and selectivity. The following table summarizes typical conditions for the N-alkylation of various nitrogen nucleophiles.
| Nucleophile (Substrate) | Typical Base | Typical Solvent | Temperature (°C) | Typical Time (h) | Notes & Considerations |
| Primary Aliphatic Amines | K₂CO₃, DIPEA | MeCN, THF | 25 - 50 | 2 - 12 | Prone to dialkylation. Using a slight excess of the amine can mitigate this. |
| Secondary Aliphatic Amines | K₂CO₃, DIPEA | MeCN, THF | 25 - 60 | 4 - 18 | Generally straightforward, less risk of over-alkylation. |
| Anilines (Aromatic Amines) | K₂CO₃, Cs₂CO₃ | DMF, MeCN | 25 - 80 | 6 - 24 | Less nucleophilic than aliphatic amines; may require heating and a stronger base. |
| Indoles / Azaindoles | K₂CO₃, NaH | DMF, THF | 25 - 60 | 3 - 16 | NaH in THF or DMF is highly effective for deprotonating the indole nitrogen.[12] |
| Imidazoles / Benzimidazoles | K₂CO₃, Et₃N | MeCN, DMF | 25 - 70 | 4 - 24 | Regioselectivity can be an issue with unsymmetrical imidazoles. |
| Sulfonamides | Cs₂CO₃, K₂CO₃ | DMF | 50 - 80 | 12 - 36 | Requires more forcing conditions due to the lower nucleophilicity of the nitrogen. |
Experimental Workflow and Logic
The success of the N-alkylation protocol hinges on a logical sequence of steps, each with a specific purpose. This workflow ensures efficiency, safety, and reproducibility.
Causality Behind Experimental Choices:
-
Why an Anhydrous Solvent? Water is a competing nucleophile and can hydrolyze the this compound to the corresponding alcohol, reducing the yield of the desired product.
-
Why an Inert Atmosphere? This is particularly critical when using highly reactive, moisture-sensitive bases like sodium hydride (NaH). It prevents the base from being quenched by atmospheric water.
-
Choice of Base: The base's strength and steric bulk are key.
-
Inorganic bases (K₂CO₃, Cs₂CO₃): These are inexpensive and effective for many substrates. Cesium carbonate is more soluble and often provides faster reaction rates. They are easily removed during aqueous workup.
-
Organic bases (DIPEA, Et₃N): These sterically hindered, non-nucleophilic amines are soluble in organic solvents and are excellent for substrates that are sensitive to stronger bases.[7] Their bulk prevents them from competing with the substrate as a nucleophile.
-
-
Choice of Solvent: The solvent must solubilize the reactants and is typically a polar aprotic solvent (DMF, MeCN, THF) that can stabilize the charged transition state of the S N 2 reaction, thereby accelerating the rate. DMF is an excellent choice for its high polarity and ability to dissolve a wide range of substrates and bases.[13]
References
-
Roy, D. & Sun, C. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. Available at: [Link]
-
N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Sahoo, B. M. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery. Available at: [Link]
-
Pace, V., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank. Available at: [Link]
-
Tale, R. H. (2021). N-dealkylation of Amines. Catalysts. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
S. S., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. Organic & Biomolecular Chemistry. Available at: [Link]
-
Sirisha, K., et al. (2021). Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). ResearchGate. Available at: [Link]
-
Al-Amiery, A. A., et al. (2016). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. AIP Conference Proceedings. Available at: [Link]
-
Nenajdenko, V. G., et al. (2019). 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
Liu, H., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
International Journal of ChemTech Research. (n.d.). Sphinxsai. Available at: [Link]
-
Kumar, P., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Mabkhot, Y. N., et al. (2025). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. ResearchGate. Available at: [Link]
-
Potapov, V. A., et al. (2019). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Molecules. Available at: [Link]
-
Aslam, M., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]
-
Kenny, P., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Gulevskaya, A. V., et al. (2019). Denitrogenative dismantling of heteroaromatics by nucleophilic substitution reactions with diazomethyl compounds. Organic Letters. Available at: [Link]
-
Kumar, A., et al. (2020). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Current Drug Discovery Technologies. Available at: [Link]
-
Ranu, B. C., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. ResearchGate. Available at: [Link]
-
Allgäuer, D. S., et al. (2023). Nucleophilicities of Cyclic α‐Diazo Carbonyl Compounds. Chemistry – A European Journal. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole. PubChem. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester [mdpi.com]
- 10. fishersci.ca [fishersci.ca]
- 11. rsc.org [rsc.org]
- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 13. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
Application Note: Strategic Utilization of 5-(Bromomethyl)isoxazole in Agrochemical Synthesis
The following Application Note is structured for researchers in agrochemical discovery and process chemistry. It focuses on the strategic utilization of 5-(Bromomethyl)isoxazole as a high-value "warhead" for introducing the isoxazole moiety into bioactive scaffolds.
Executive Summary
The isoxazole ring is a "privileged structure" in modern agrochemistry, serving as a core pharmacophore in herbicides (e.g., Isoxaflutole), fungicides, and safeners. While direct ring synthesis is common, the This compound motif offers a unique "plug-and-play" capability. It allows for the late-stage introduction of the isoxazole ring via nucleophilic substitution, enabling the rapid generation of isoxazolyl-methyl ethers, amines, and thioethers .
This guide details the preparation, handling, and application of this compound, focusing on its role as a bioisostere for benzyl groups to modulate lipophilicity (
Chemical Identity & Properties
This compound acts as a potent alkylating agent. Its high reactivity is driven by the electron-deficient nature of the isoxazole ring, which stabilizes the transition state in
| Property | Value / Description |
| CAS Number | 69735-35-9 (Parent) / 84654-29-5 (Ethyl ester deriv.)[1] |
| Molecular Formula | |
| Appearance | Pale yellow oil or low-melting solid |
| Boiling Point | ~58–62 °C (0.5 Torr) |
| Reactivity Class | Lachrymatory Alkylating Agent ( |
| Storage | < 4°C, under Argon/Nitrogen.[1] Light sensitive. |
Synthetic Utility: The "Isoxazole Warhead"
In agrochemical discovery, this intermediate is primarily used to construct Hybrid Scaffolds . By linking the isoxazole ring to a core phenol or aniline, researchers can target specific enzymes (e.g., HPPD, PPO) or fungal respiration pathways.
Key Reaction Pathways
-
O-Alkylation (Williamson Ether Synthesis):
-
N-Alkylation:
-
C-Alkylation:
-
Target: Chain extension for complex natural product mimics.
-
Pathway Visualization
The following diagram illustrates the divergent synthesis potential starting from 5-Methylisoxazole.
Figure 1: Divergent synthetic pathways utilizing this compound as a pivotal intermediate.
Detailed Experimental Protocols
Protocol A: Preparation of this compound
Note: This reaction uses radical halogenation. Rigorous exclusion of water is not required, but light/heat control is critical.
Reagents:
-
5-Methylisoxazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide
-
Solvent:
(Traditional) or Benzotrifluoride ( ) (Green alternative)
Step-by-Step:
-
Setup: Charge a round-bottom flask with 5-Methylisoxazole and solvent (
concentration). -
Addition: Add NBS and AIBN.
-
Initiation: Heat the mixture to reflux (approx. 76-80°C). If using
, a sunlamp can accelerate initiation. -
Monitoring: Monitor by TLC (Hexane/EtOAc). The reaction is typically complete in 2–4 hours. Over-reaction leads to the dibromo- species.
-
Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.[4]
-
Purification: Concentrate the filtrate. The crude oil is often used directly due to instability, but can be purified via rapid silica gel chromatography (keep neutral; avoid basic alumina).
Protocol B: Application – Synthesis of an Isoxazole-Ether Fungicide Scaffold
Objective: Coupling this compound with a substituted phenol.[1]
Reagents:
-
Substituted Phenol (e.g., 2-chlorophenol) (1.0 eq)[1]
-
This compound (1.1 eq)
-
Base:
(2.0 eq) or (1.5 eq for faster kinetics) -
Solvent: Acetone (reflux) or DMF (rt to 60°C)
-
Catalyst: TBAI (Tetrabutylammonium iodide) (0.1 eq) - Optional, accelerates reaction.
Workflow Diagram:
Figure 2: Step-by-step workflow for the nucleophilic substitution reaction.
Optimization Table:
| Variable | Condition A (Standard) | Condition B (High Speed) | Notes |
|---|---|---|---|
| Solvent | Acetone | DMF or Acetonitrile | DMF is harder to remove but faster. |
| Base |
Safety & Handling (Critical)
Warning: this compound is a potent lachrymator and skin irritant. It shares toxicity profiles with benzyl bromide.
-
Engineering Controls: All weighing and transfers must be performed in a fume hood .
-
Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating agent before cleaning.
-
PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.
References
-
BenchChem. "Ethyl this compound-3-carboxylate: Properties and Applications." BenchChem Database. Link
-
Fisher Scientific. "Safety Data Sheet: Isoxazole Derivatives." Fisher Scientific MSDS. Link
-
ResearchGate. "Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides." ResearchGate Publication. Link
-
Sigma-Aldrich. "Safety Data Sheet: this compound." MilliporeSigma. Link
-
ChemicalBook. "5-Bromomethyl-isoxazole Product Description and Synthesis." ChemicalBook.[1][4][5] Link
Sources
Application Note: Strategic Chemoselectivity for the Isoxazole Scaffold
Executive Summary: The Isoxazole Paradox
In drug discovery, the isoxazole ring is a "privileged scaffold," appearing in valdecoxib, leflunomide, and various beta-lactamase inhibitors. Its value lies in its duality: it is an aromatic system that mimics amide bioisosteres, yet it possesses a "fragile" N–O bond that serves as a latent functional group.
The "Protecting Group" Misconception: Unlike amines or alcohols, you do not "protect" an isoxazole by capping a specific atom. Instead, the isoxazole itself acts as a protecting group for 1,3-dicarbonyls or
This guide details three core workflows:
-
Preservation: Chemoselective reduction of substituents (esters/alkenes) without ring opening.
-
Manipulation: Controlling C-5 lithiation.
-
Unmasking: Controlled ring opening to release latent functionality.
The Stability Matrix: Reagent Compatibility
The isoxazole ring is robust against acid and oxidation but highly vulnerable to reduction and strong bases.
| Reagent Class | Reagent Example | Isoxazole Stability | Mechanistic Insight |
| Acids | HCl, TFA, H₂SO₄ | High | The ring is weakly basic; protonation occurs at N but does not trigger cleavage under standard conditions. |
| Bases (Weak) | K₂CO₃, Et₃N | High | Stable. |
| Bases (Strong) | n-BuLi, LDA | Low (Regiospecific) | C-5 proton is acidic ( |
| Reductants (Hydride) | NaBH₄ | High | Generally stable.[1] Safe for reducing ketones/aldehydes on side chains. |
| Reductants (Strong) | LiAlH₄ | Moderate/Risk | Can reduce esters, but risk of N–O cleavage or reduction to isoxazoline exists. Temperature control (<0°C) is critical. |
| Hydrogenation | H₂ / Pd-C | Critical Failure | Rapid hydrogenolysis of the N–O bond to form |
| Oxidants | KMnO₄, mCPBA | High | The ring is electron-deficient and resistant to oxidative degradation. |
Protocol A: Chemoselective Reduction (Preserving the Ring)
The Challenge
Standard hydrogenation (H₂/Pd) or aggressive hydride reduction (LiAlH₄ at reflux) will destroy the isoxazole ring. The following protocols allow for the reduction of side-chain functionalities while leaving the isoxazole intact.
Workflow 1: Reducing Alkenes without N–O Cleavage
Objective: Saturate an exocyclic alkene. Prohibited: H₂/Pd-C (will open ring). Recommended Strategy: Diimide Reduction.
Protocol:
-
Setup: Dissolve the isoxazole-alkene substrate (1.0 equiv) in methanol or ethanol.
-
Reagent: Add p-toluenesulfonylhydrazide (5.0 equiv).
-
Initiation: Heat to reflux.[2]
-
Mechanism: Thermal decomposition generates diimide (HN=NH) in situ, which delivers hydrogen to the alkene via a concerted cyclic transition state. This reagent is strictly chemoselective for symmetric
-bonds (C=C) and ignores the polarized N=C or N–O bonds of the isoxazole. -
Workup: Cool, concentrate, and purify via silica flash chromatography.
Workflow 2: Reducing Esters to Alcohols
Objective: Convert an isoxazole-ester to an isoxazole-alcohol. Prohibited: LiAlH₄ at reflux (risk of ring attack). Recommended Strategy: Enhanced Borohydride System (NaBH₄/CaCl₂).
Protocol:
-
Preparation: Dissolve isoxazole-ester (1 mmol) in anhydrous THF (10 mL) and absolute ethanol (20 mL).
-
Activation: Add CaCl₂ (2 mmol) (anhydrous powder). Stir for 15 minutes. Note: This forms a calcium borohydride species in situ, which is more electrophilic than NaBH₄ but less aggressive toward the heterocycle than LAH.
-
Reduction: Add NaBH₄ (4 mmol) portion-wise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Quench: Carefully add saturated NH₄Cl solution.
-
Extraction: Extract with EtOAc. The isoxazole ring remains intact.
Protocol B: The "Block" – C-5 Lithiation Control
The C-5 position is the "soft spot" for metallation. If you need to perform a lithium-halogen exchange on a side chain (e.g., an aryl bromide attached to the isoxazole), n-BuLi will likely deprotonate C-5 first, leading to a mixture or polymerization.
Strategy: If C-5 is a proton, it must be considered a reactive site.
-
Option 1 (Utilization): Intentionally lithiate C-5 to add an electrophile (E+).
-
Option 2 (Blocking): If side-chain chemistry is required, use a weaker base (e.g., iPrMgCl·LiCl, "Turbo Grignard") which is less likely to deprotonate the heterocycle compared to alkyllithiums.
Protocol: Regioselective C-5 Functionalization
-
Conditions: Dissolve isoxazole in dry THF under Argon. Cool to -78°C.
-
Metallation: Add n-BuLi (1.1 equiv) dropwise.
-
Critical: Maintain -78°C. Higher temperatures promote ring fragmentation (especially for 3-unsubstituted isoxazoles).
-
-
Trapping: Stir for 30 mins, then add electrophile (e.g., MeI, DMF, CO₂).
-
Outcome: Exclusive C-5 substitution.
Protocol C: The "Unmasking" (Isoxazole as a Protecting Group)
This is the most common application in total synthesis. The isoxazole masks a 1,3-dicarbonyl or a
Standard Protocol: Molybdenum Hexacarbonyl Ring Opening This method is preferred over hydrogenation because it tolerates alkenes and benzyl ethers.
-
Reagents: Mo(CO)₆ (0.5 – 1.0 equiv).
-
Solvent: Acetonitrile : Water (15:1). The water is the stoichiometric source of hydrogen/oxygen for the hydrolysis.
-
Conditions: Heat to reflux (80°C) for 2–4 hours.
-
Observation: Reaction mixture turns dark.
-
Workup: Filter through a Celite pad to remove molybdenum residues. Concentrate.
-
Product: The isoxazole is converted to a
-amino enone.[3]-
Note: If a 1,3-diketone is desired, subsequent mild acid hydrolysis (1N HCl) of the enamine is required.
-
Visualizing the Pathways
The following diagram illustrates the decision logic for treating an isoxazole-containing compound.
Figure 1: Decision matrix for isoxazole manipulation. Green paths indicate preservation or controlled unmasking; Red paths indicate potential instability.
References
-
Baraldi, P. G., et al. (1987). "Techniques for the unmasking of the isoxazole ring." Synthesis, 1987(10), 857-869. Link
-
Nitta, M., & Kobayashi, T. (1982). "Reaction of isoxazoles with molybdenum hexacarbonyl: A convenient synthesis of beta-amino enones." Journal of the Chemical Society, Perkin Transactions 1, 1401-1406. Link
-
Auricchio, S., et al. (2022).[4] "Isoxazole Ring as a Masked 1,3-Dicarbonyl System." Journal of Organic Chemistry, 87(11), 11222. (Contextual citation for modern application).
-
BenchChem Technical Support. (2025). "The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide." Link
- Sperry, J. B., & Wright, D. L. (2005). "The application of furan, pyrrole, and isoxazole in the synthesis of alkaloids." Current Opinion in Drug Discovery & Development. (Review of heterocycles as protecting groups).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-(Bromomethyl)isoxazole Synthesis
Ticket ID: ISOX-BR-505 Subject: Yield Improvement & Troubleshooting for 5-(Bromomethyl)isoxazole Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Stability Paradox
The synthesis of this compound is a "high-friction" workflow in medicinal chemistry. The target contains a highly reactive allylic-like bromide (a potent electrophile) attached to an electron-deficient heteroaromatic ring.
The Core Problem: The conditions required to install the bromine (radical halogenation) often overlap with the conditions that degrade the product (acid-catalyzed hydrolysis or polymerization).
This guide provides two validated pathways:
-
The Optimization Path (Route A): Fixing the traditional Wohl-Ziegler bromination.
-
The Re-Engineering Path (Route B): [3+2] Cycloaddition (Recommended for scale-up).
Decision Matrix: Selecting Your Route
Before starting, verify your precursors. Use the following logic flow to determine the safest and highest-yielding method for your specific substrate.
Figure 1: Decision matrix for selecting the synthesis pathway based on substrate stability and availability.
Protocol A: Radical Bromination (Wohl-Ziegler)
Best for: Small-scale synthesis when 5-methylisoxazole precursors are readily available. Primary Failure Mode: Over-bromination (dibromide formation) and product decomposition on silica.
Optimized Protocol
-
Reagents: 5-methylisoxazole (1.0 eq), N-Bromosuccinimide (NBS) (0.95 eq), AIBN (0.05 eq).
-
Solvent:
-Trifluorotoluene (PhCF ) or Methyl Acetate. Avoid CCl (toxic) and Benzene (carcinogenic). -
Temperature: 75–80°C (Reflux).
Step-by-Step Workflow:
-
Degassing: Dissolve substrate in PhCF
(0.2 M). Sparge with Argon for 15 mins. Oxygen inhibits the radical chain. -
Addition: Add NBS and AIBN.
-
Pro-Tip: Add NBS in 3 portions over 1 hour to keep the radical concentration low and prevent dibromination.
-
-
Monitoring: Reflux under Argon. Monitor by 1H NMR , not TLC (TLC is misleading for mono/di-bromo mixtures).
-
Stop Point: Quench reaction when conversion reaches 80-85% . Pushing to 100% conversion exponentially increases the difficult-to-separate dibromo impurity [1].
-
-
Workup: Cool to 0°C. Filter off succinimide precipitate. Evaporate solvent <40°C.
Troubleshooting Guide (Route A)
| Symptom | Diagnosis | Corrective Action |
| Yield < 30% | Over-bromination | The reaction was run too long or with excess NBS. The gem-dibromide is forming. Fix: Use 0.95 eq of NBS and stop at 85% conversion. |
| Black Tar | Thermal Decomposition | Isoxazoles are thermally sensitive. Fix: Switch solvent to Methyl Acetate (lower BP: 57°C) or use a UV-LED reactor (photochemical initiation) at room temperature [2]. |
| Product "Oils Out" | Succinimide Contamination | Succinimide is soluble in warm organic solvents. Fix: Wash the organic layer with water (2x) or cool to -20°C to precipitate remaining succinimide before filtration. |
| TLC Streaking | Acidic Hydrolysis | The product is degrading on the silica plate.[1] Fix: Add 1% Et |
Protocol B: [3+2] Cycloaddition (The "Click" Approach)
Best for: Large scale, 3-unsubstituted analogs, or when high purity is required. Mechanism: 1,3-Dipolar cycloaddition of a nitrile oxide (generated in situ) with propargyl bromide.
Optimized Protocol
-
Precursors: Aldoxime (R-CH=NOH) + Propargyl Bromide.
-
Reagents: NCS (N-Chlorosuccinimide) or Chloramine-T (oxidant), Et
N (base). -
Solvent: DCM or DMF/Water.
Step-by-Step Workflow:
-
Chlorination: Treat aldoxime with NCS in DMF at 0°C to form the hydroximoyl chloride.
-
Cycloaddition: Add propargyl bromide (1.2 eq).
-
Elimination (Nitrile Oxide Formation): Dropwise addition of Et
N over 2 hours.-
Why? Slow addition keeps the concentration of the reactive nitrile oxide low, preventing dimerization (furoxan formation) and forcing reaction with propargyl bromide [3].
-
-
Result: This method typically yields the 3,5-disubstituted isomer with >95% regioselectivity due to the steric bulk of the bromine atom [4].
Troubleshooting Guide (Route B)
| Symptom | Diagnosis | Corrective Action |
| Low Yield | Dimerization | The nitrile oxide dimerized to furoxan. Fix: Dilute the reaction (0.05 M) and slow down the base addition. |
| Wrong Regioisomer | Steric Clash | Getting 4-bromo instead of 5-bromo? Fix: This is rare with propargyl bromide. Ensure you are not using Cu(I) catalysts (Click conditions) unless you specifically want the 1,4-triazole-like geometry; thermal cycloaddition favors the 5-substituted isoxazole [5]. |
Purification & Storage (The "Maintenance" Phase)
The 5-bromomethyl group is an active alkylating agent . It will alkylate the silanols on silica gel, destroying your product and your column.
The Neutralization Protocol
Never run a standard silica column. You must deactivate the stationary phase.[1]
-
Slurry Preparation: Mix Silica Gel 60 with Hexanes + 2% Triethylamine (Et
N). -
Packing: Pour the slurry. Flush with 2 column volumes of Hexanes/Et
N. -
Elution: Run the column with Hexanes/EtOAc (with 1% Et
N maintained in the mobile phase). -
Visualization: Use KMnO
stain (Active halide).
Storage:
-
Store at -20°C under Argon.
-
Stabilize with copper wire or silver foil if long-term storage is necessary (scavenges free bromide).
Logic of Failure Analysis
Use this diagram to diagnose low yields in your current experiments.
Figure 2: Diagnostic logic for troubleshooting low yields based on crude NMR analysis.
References
- De Kimpe, N., et al. (1999). "Synthesis of 5-(bromomethyl)isoxazoles." Journal of Organic Chemistry. (Demonstrates the sensitivity of the bromomethyl group and the necessity of stoichiometry control).
-
BenchChem Application Notes. (2025). "Application Notes and Protocols for the Reaction Mechanisms of 5-Bromo-3-methylbenzo[d]isoxazole."
-
Kondrashov, E. V., et al. (2023). "Preparation of 5-(bromomethyl)-3-phenylisoxazoles." Bioorganic Chemistry.
-
Sharpless, K. B., et al. (2002).[2] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. (Foundational text on [3+2] cycloaddition regioselectivity).
-
Chalyk, B., et al. (2019). "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes." Journal of Organic Chemistry. (Discusses the nucleophilic substitution and stability of 5-bromomethyl derivatives).
-
BenchChem Technical Support. (2025). "Purification of 5-(Bromomethyl)-2-chloropyrimidine Derivatives." (Specific protocols for silica deactivation).
Sources
Technical Support Center: Bromination of 5-Methylisoxazole
This guide serves as a technical support resource for researchers encountering selectivity issues or yield losses during the bromination of 5-methylisoxazole. It is structured to diagnose specific failure modes and provide mechanistic solutions.
Topic: Controlling Regioselectivity & Preventing Side Reactions
Target Product: 4-Bromo-5-methylisoxazole (Standard Scaffold)
Primary Reagent System: N-Bromosuccinimide (NBS) or Molecular Bromine (
Part 1: The Mechanistic Landscape
To troubleshoot effectively, you must understand the competition between Electrophilic Aromatic Substitution (EAS) and Free-Radical Substitution (FRS) . 5-Methylisoxazole is a unique substrate where the reaction conditions dictate the pathway entirely.
Reaction Pathway Diagram
The following diagram illustrates the divergence point between the desired C4-bromination and the common side reactions.
Figure 1: Mechanistic divergence in 5-methylisoxazole bromination. Green indicates the standard target; red indicates critical failure modes.
Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: "I am seeing a lachrymatory oil instead of a solid product."
Diagnosis: You have inadvertently activated the Free-Radical Pathway , leading to bromination of the methyl group (Side Product A) instead of the isoxazole ring (C4). Root Cause:
-
Solvent Choice: Using non-polar solvents like
, benzene, or hexane promotes radical mechanisms. -
Light Exposure: Ambient light in the fume hood can initiate radical chains with NBS.
-
Peroxides: Old ether or THF solvents may contain peroxide impurities acting as radical initiators.
Solution:
-
Switch Solvent: Use a polar aprotic solvent like Acetonitrile (MeCN) or DMF . These solvents stabilize the polarized N-Br bond of NBS, favoring the formation of the electrophilic bromonium species (
) required for ring substitution. -
Exclude Light: Wrap the reaction flask in aluminum foil.
-
Add a Scavenger: If the problem persists, add a radical inhibitor like BHT (2,6-di-tert-butyl-4-methylphenol, 1 mol%) to suppress the radical pathway.
Issue 2: "My yield is low, and I detect a nitrile peak in the IR/NMR."
Diagnosis: Isoxazole Ring Cleavage (Side Product C).
Mechanistic Insight: The isoxazole N-O bond is the "weak link."[1] Under strongly acidic conditions or during harsh workups, the intermediate bromonium ion or the product itself can undergo hydrolysis, opening the ring to form
Solution:
-
Buffer the Reaction: If using
, the generation of HBr is inevitable. Add sodium acetate (NaOAc) or sodium carbonate ( ) to neutralize HBr in situ. -
Gentle Workup: Avoid strong bases (NaOH) during the quench. Use saturated sodium bicarbonate (
) or sodium thiosulfate ( ) at . -
Temperature Control: Do not reflux unless necessary. C4-bromination of activated isoxazoles often proceeds at
to Room Temperature (RT).
Issue 3: "I have a mixture of mono- and di-brominated products."
Diagnosis: Over-bromination (Side Product B). Root Cause:
-
Stoichiometry: Using >1.05 equivalents of NBS.
-
Reaction Time: Letting the reaction run too long allows the less reactive methyl group to eventually react, especially if the C4 position is already filled.
Solution:
-
Strict Stoichiometry: Use exactly 1.00–1.02 equivalents of NBS.
-
Monitoring: Monitor by TLC or HPLC. Stop the reaction immediately upon consumption of the starting material, even if trace amounts remain, to prevent over-reaction.
Part 3: Optimized Experimental Protocol
Objective: Synthesis of 4-bromo-5-methylisoxazole (Target C4) with minimal side reactions.
| Parameter | Recommended Condition | Rationale |
| Reagent | NBS (Recrystallized) | Fresh NBS minimizes free |
| Solvent | Acetonitrile ( | Polar solvent promotes ionic mechanism (EAS). |
| Catalyst | Mild acid catalysis activates NBS without opening the ring. | |
| Temperature | Low temp prevents radical initiation and ring opening. | |
| Atmosphere | Argon/Nitrogen | Excludes oxygen (though less critical for EAS). |
| Light | Dark (Foil wrapped) | CRITICAL: Prevents radical bromination of methyl group. |
Step-by-Step Procedure:
-
Preparation: Dissolve 5-methylisoxazole (1.0 equiv) in anhydrous Acetonitrile (0.5 M concentration).
-
Addition: Cool the solution to
. Add NBS (1.05 equiv) portion-wise over 15 minutes.[3] Note: Adding solid NBS slowly prevents localized high concentrations. -
Reaction: Warm to Room Temperature and stir in the dark. Monitor by TLC (typically 1–4 hours).
-
Quench: Dilute with water. If the solution is yellow/orange, wash with 10%
to remove residual bromine. -
Extraction: Extract with Ethyl Acetate or DCM.
-
Purification: The C4-bromo product is typically a solid. Recrystallization from hexanes/ethanol is preferred over distillation to avoid thermal decomposition.
Part 4: Decision Tree for Troubleshooting
Use this logic flow to determine the next step in your optimization.
Figure 2: Diagnostic logic for analyzing crude reaction mixtures.
References
-
Regioselectivity in NBS Bromination
- Title: N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes.
-
Source: Journal of Organic Chemistry.[4]
- Relevance: Establishes Acetonitrile as the superior solvent for electrophilic substitution over radical side-chain bromin
-
URL:[Link] (Validated via search result 1.9 context).
-
Isoxazole Ring Stability & Halogenation
- Title: Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.
- Source: Wiley Online Library / ResearchG
- Relevance: details conditions under which isoxazole rings open during halogenation, specifically with electrophilic reagents.
-
URL:[Link]
-
Synthesis of 4-bromo-5-methylisoxazole
- Title: 4-Bromo-5-methyl-1,2-oxazol-3-amine (Rel
- Source: PubChem Compound Summary.
- Relevance: Provides physical property data and GHS safety information for the bromin
-
URL:[Link]
-
Radical vs.
Sources
troubleshooting failed cycloaddition reactions for isoxazole formation
Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Nitrile Oxide-Alkyne Cycloaddition (NOAC) Failures
Introduction: The Mechanics of Failure
Welcome to the technical support hub for isoxazole synthesis. The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is the gold standard for constructing the isoxazole core. However, this reaction is kinetically sensitive.
The failure of this reaction usually stems from a single competitive pathway: Dimerization . Nitrile oxides are high-energy dipoles that, in the absence of a sufficient dipolarophile trap, will react with themselves to form furoxans (1,2,5-oxadiazole-2-oxides).
This guide deconstructs the kinetic competition between Path A (Isoxazole Formation) and Path B (Furoxan Dimerization) and provides validated protocols to force the reaction down Path A.
Diagnostic Visualizer: The Competitive Pathway
Before adjusting your protocol, visualize the kinetic competition occurring in your flask.
Figure 1: The Kinetic Bifurcation. Success depends on keeping the steady-state concentration of Nitrile Oxide low relative to the Alkyne to favor Path A.
Troubleshooting Modules (Q&A Format)
Module A: The "Milky Precipitate" Scenario (Dimerization)
User Report: "As soon as I added the base, the solution turned cloudy/milky. NMR shows no isoxazole, but a symmetric aromatic product."
Diagnosis: You have created a Furoxan Dimer .[1] This occurs when the generation of the nitrile oxide (via base-mediated dehydrohalogenation) is faster than the cycloaddition step. The high local concentration of nitrile oxide favors self-reaction.
Corrective Protocol:
-
The Syringe Pump Method: Do not add the base in one shot. Dissolve your base (e.g., TEA) in solvent and add it over 4–8 hours using a syringe pump. This keeps the nitrile oxide concentration low ("starvation conditions"), statistically favoring the reaction with the excess alkyne present in the flask [1].
-
Increase Dipolarophile Equivalents: Use 1.5–3.0 equivalents of the alkyne. If your alkyne is valuable, use the syringe pump method with 1.1 equivalents.
Module B: Regioselectivity Issues (Mixtures)
User Report: "I isolated the product, but it's a 1:1 mixture of two isomers. I need the 3,5-disubstituted isoxazole."
Diagnosis: Thermal 1,3-dipolar cycloadditions are often non-regioselective, especially with internal alkynes or electronic mismatches.
Corrective Protocol: Switch to Copper(I) Catalysis (CuAAC-type) . Just as Copper(I) catalyzes azide-alkyne cycloadditions (Click chemistry), it directs nitrile oxide cycloadditions to the 3,5-regioisomer exclusively [2].
| Parameter | Thermal Conditions | Cu(I) Catalyzed Conditions |
| Selectivity | Mixture (3,5 and 3,[2]4) | >95% 3,5-Disubstituted |
| Reaction Time | 12–24 Hours (Reflux) | 1–4 Hours (RT to 40°C) |
| Mechanism | Concerted [3+2] | Stepwise Metallacycle [3] |
Recommended Catalyst System:
-
Catalyst: CuI (10 mol%) or CuSO₄/Sodium Ascorbate.
-
Solvent: t-BuOH/Water (1:1) or DCM.[3]
-
Note: This works best for terminal alkynes.
Module C: Precursor Instability (Hydroximoyl Chloride)
User Report: "My hydroximoyl chloride precursor turned into a sticky gum before I could even start the cycloaddition."
Diagnosis: Hydroximoyl chlorides are hydrolytically unstable and thermally sensitive. If stored, they degrade to nitriles or oxides.
Corrective Protocol:
-
Generate Fresh: Synthesize the hydroximoyl chloride and use it immediately. Do not store it overnight.
-
One-Pot Protocol: If the chloride is too unstable, perform the chlorination (Aldoxime + NCS) and cycloaddition in the same pot without isolation (see Protocol below) [4].
Master Protocol: One-Pot Regioselective Synthesis
This protocol minimizes dimerization by controlling the release of nitrile oxide and ensures 3,5-regioselectivity via Copper catalysis.
Reagents:
-
Aldoxime (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
N-Chlorosuccinimide (NCS) (1.1 equiv)
-
CuSO₄[4]·5H₂O (10 mol%)
-
Sodium Ascorbate (20 mol%)
-
KHCO₃ or TEA (1.2 equiv)
Step-by-Step Workflow:
-
Chlorination (In Situ):
-
Dissolve Aldoxime (1.0 equiv) in DMF (0.5 M).
-
Add NCS (1.1 equiv) portion-wise at 0°C.
-
Checkpoint: Stir at RT for 1–2 hours. Monitor by TLC until aldoxime is consumed. You have now formed the Hydroximoyl Chloride .
-
-
Catalyst Addition:
-
Add the Terminal Alkyne (1.2 equiv) directly to the flask.
-
Add CuSO₄ (10 mol%) and Sodium Ascorbate (20 mol%).
-
-
Controlled Cycloaddition (The "Slow Release"):
-
Dissolve KHCO₃ (1.2 equiv) in a minimum amount of water.
-
CRITICAL: Add the base solution dropwise over 30–60 minutes.
-
Why? The base dehydrohalogenates the chloride to the nitrile oxide. The Cu-catalyst immediately traps the alkyne, and the slow generation prevents dimerization.
-
-
Workup:
-
Dilute with EtOAc, wash with water (x3) to remove DMF/Succinimide.
-
Dry over Na₂SO₄ and concentrate.[5]
-
Logic Flow: Troubleshooting Decision Tree
Figure 2: Decision Matrix for diagnosing reaction failures based on crude analysis.
References
-
Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[2] One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles.[2][6] Journal of Organic Chemistry, 70(19), 7761-7764. [Link]
-
Himo, F., et al. (2005).[2] Copper(I)-Catalyzed Synthesis of Azoles.[6][7] DFT Study Predicts Unprecedented Metallacycle Intermediates. Journal of the American Chemical Society, 127(1), 210-216.[2] [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole Synthesis: Recent Literature.[2][8][9][Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isoxazole synthesis [organic-chemistry.org]
- 3. Synthetic methodology for the preparation of N-hydroxysulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Isoxazole Process Safety & Scale-Up
The following technical guide is structured as a Tier 3 Engineering Support Resource . It is designed for process chemists and engineers who have moved beyond basic synthesis and are now addressing the thermal safety challenges of scaling up isoxazole production.
Topic: Managing Exothermic Profiles in Large-Scale Isoxazole Synthesis Doc ID: ISOX-THERM-004 | Rev: 2.1 Status: Active
Emergency Triage: Thermal Runaway Indicators
If you are currently running a reaction and observing these signs, initiate emergency cooling and quench procedures immediately.
| Indicator | Threshold / Behavior | Diagnosis | Immediate Action |
| Loss of thermal control. | Stop Dosing . Maximize jacket flow. | ||
| Pressure Spike | Unexplained rise > 0.2 bar/min in a vented system. | Gas evolution from decomposition (likely | Open emergency relief to scrubber. |
| Accumulation | Dosing stopped, but | High reagent accumulation (Dosing rate > Reaction rate). | Do NOT restart feed . Allow consumption of accumulated species. |
Core Knowledge Base: The Thermal Hazard
Isoxazole synthesis, particularly via [3+2] cycloaddition or condensation of hydroxylamine with 1,3-dicarbonyls , presents a "perfect storm" for process safety: high energy density of the N-O bond combined with exothermic bond formation.
The Two Primary Exotherms
-
Reaction Enthalpy (
): The formation of the isoxazole ring is highly exothermic, typically releasing -150 to -250 kJ/mol . At scale, this heat cannot dissipate passively. -
Decomposition Potential (
):-
Hydroxylamine (HA): The free base is thermally unstable. In the presence of metal ions (Fe, Cu) or at T > 120°C, it disproportionates violently.
-
Nitrile Oxides: If generated faster than they are consumed by the dipolarophile, they can dimerize to furoxans (exothermic) or polymerize.
-
The Accumulation Trap
In semi-batch processes, safety relies on the reaction being feed-limited (reaction consumes reagent as fast as it is added). If the kinetics are sluggish (low T) or mixing is poor, reagents accumulate. A sudden temperature bump can then trigger the simultaneous reaction of this accumulated mass, exceeding cooling capacity.
Pre-Operational Safety Assessment (Go/No-Go)
Do not proceed to pilot scale (>1 L) without this data.
Required Thermal Data
| Parameter | Method | Critical Limit for Scale-Up |
| Onset Temp ( | DSC (Differential Scanning Calorimetry) | Process Temp ( |
| Adiabatic Rise ( | Calculation from | If |
| Time to Max Rate ( | ARC (Accelerating Rate Calorimetry) | Must be > 24 hours at holding temperature. |
Visualization: Safety Assessment Workflow
Figure 1: Decision logic for scaling exothermic heterocycle synthesis.
Caption: Workflow for thermal safety assessment. High-energy starting materials trigger immediate redesign or dilution loops.
Standard Operating Procedure (SOP): Semi-Batch Control
Context: Synthesis of 3,5-dimethylisoxazole via condensation of acetylacetone and hydroxylamine hydrochloride.
Safety Strategy: Dosing Control . We add the "trigger" reagent slowly to manage heat release (
Protocol Steps
-
Reactor Charge:
-
Charge Water (solvent) and Hydroxylamine Hydrochloride (1.0 eq) to the reactor.
-
Why? keeping HA in salt form (
) stabilizes it. Free base HA is generated in situ only as needed. -
Cool to 0–5 °C.
-
-
Base Neutralization (The First Exotherm):
-
Slowly dose NaOH (0.5 eq) or
to liberate free HA. -
Monitor: Maintain
. -
Checkpoint: Verify pH is ~5-6 (buffered). Do not go highly alkaline yet to prevent HA decomposition.
-
-
Reagent Addition (The Main Event):
-
Reaction Profile Verification (Self-Validation):
-
Stop dosing at 10% addition. Watch
. -
If
returns to setpoint instantly Non-accumulating (Safe). -
If
continues to rise Accumulating (Hazardous). Increase temperature slightly to speed up consumption, or slow down dosing.
-
-
Post-Reaction & Quench:
-
Stir at ambient temp for 1-2 hours.
-
Quench: Verify no residual Hydroxylamine using a specific colorimetric test (e.g., Fehling's solution). Residual HA must be destroyed (e.g., with acetone) before distillation to prevent explosion.
-
Troubleshooting & FAQs
Q1: My reactor temperature spikes 30 minutes after I finish dosing. Why?
A: You have experienced Thermal Accumulation .
-
Cause: You dosed reagents faster than they reacted. The reactor was filled with unreacted starting material. When the reaction finally "kicked off" (perhaps due to a slight temperature bump), it behaved like a batch reactor, releasing all the heat at once.
-
Fix: Increase the reaction temperature during dosing (to make the reaction faster) or decrease the dosing rate. Use Reaction Calorimetry (RC1) to determine the "Accumulation" percentage.
Q2: Why did the yield drop significantly upon scale-up (20L to 200L)?
A: This is likely due to Hot Spots or Prolonged Heating .
-
Hot Spots: In larger vessels, mixing zones near the feed pipe can be locally hot if mixing is inefficient (
). This favors side reactions (e.g., nitrile oxide dimerization). -
Prolonged Heating: Larger vessels take longer to heat/cool. Isoxazoles can be sensitive to ring-opening under prolonged thermal stress or basic conditions.
-
Fix: Improve agitation (switch from anchor to pitched-blade turbine) and ensure the cooling jacket is not running too cold (crust formation) or too hot.
Q3: How do I safely handle Hydroxylamine (HA) at 100kg scale?
A: Never handle pure free base HA.
-
Use Salts: Use Hydroxylamine Sulfate (HAS) or Hydrochloride.
-
In-Situ Release: Only liberate the free base inside the reactor in the presence of the electrophile.
-
Iron Exclusion: Passivate the reactor. Trace Iron (Fe) catalyzes violent HA decomposition. Use glass-lined reactors or passivated Hastelloy.
Visualization: The Accumulation Hazard
Figure 2: Kinetic relationship between dosing rate and heat accumulation.
Caption: Accumulation occurs when dosing rate exceeds reaction rate (Slow Kinetics), creating a latent thermal hazard.
References
- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
-
Org. Process Res. Dev. (2014).[6][7] "Managing Hazards for Scale Up of Chemical Manufacturing Processes." American Chemical Society.
- Cisneros, L. et al. (2002). "Thermal stability of hydroxylamine and its salts." Journal of Hazardous Materials.
-
BenchChem. (2025).[8] "Troubleshooting guide for the synthesis of isoxazole derivatives."
-
Amar Equipment. (2023). "Working with Exothermic Reactions during Lab and Scale up."
Sources
- 1. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Enhance the Solubility of Isoxazole Derivatives
Welcome to the Technical Support Center for Isoxazole Derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of heterocyclic compounds. Isoxazole derivatives are prevalent in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] However, their therapeutic potential is often hampered by poor aqueous solubility, which can lead to low bioavailability.[6]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and overcome these solubility hurdles.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the development of isoxazole derivatives.
Q1: Why do many of my isoxazole derivatives exhibit poor aqueous solubility?
A1: The low solubility of many isoxazole derivatives is often attributed to a combination of factors inherent to their molecular structure. These compounds frequently possess a rigid, aromatic core, which can lead to strong intermolecular interactions within the crystal lattice.[7] This makes it energetically unfavorable for water molecules to effectively solvate the individual molecules and break apart the solid state. Consequently, many isoxazole derivatives are classified as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compounds.[6]
Q2: I've confirmed my isoxazole derivative has low solubility. What is a logical first step to address this?
A2: A systematic approach is crucial. Before exploring complex formulation strategies, it's essential to thoroughly characterize the physicochemical properties of your compound. A critical initial step is to determine the pH-solubility profile.[7] The ionization state of a molecule can dramatically influence its solubility, and understanding this relationship will guide your subsequent strategy. For instance, if your derivative has an ionizable group, pH adjustment or salt formation could be a straightforward and effective solution.
Q3: My compound's solubility is not significantly affected by pH. What are the main categories of solubility enhancement techniques I should consider?
A3: When pH modification is not a viable option, you can explore three main categories of strategies:
-
Physical Modifications: These techniques alter the solid-state properties of the drug to increase its dissolution rate. Key methods include particle size reduction (micronization and nanonization) and the creation of amorphous solid dispersions.[6][7]
-
Chemical Modifications: This approach involves synthesizing a new chemical entity, or prodrug, with improved solubility characteristics that can be converted back to the active parent drug in vivo.[7][8]
-
Formulation-Based Approaches: This broad category involves the use of excipients to improve solubility in the final dosage form. Common techniques include the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations.[6][9][10]
The following diagram provides a high-level overview of the decision-making process for selecting a solubility enhancement strategy.
Caption: Decision workflow for solubility enhancement.
Q4: I am considering creating a solid dispersion. What are the critical parameters to consider?
A4: Solid dispersions are a powerful technique where the drug is dispersed in a hydrophilic polymer matrix, often in an amorphous state, which can significantly enhance solubility and dissolution rates.[6][11] Key considerations include:
-
Polymer Selection: The choice of polymer is critical and depends on its ability to form a stable amorphous dispersion with your drug. Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).[12][13]
-
Drug Loading: The ratio of drug to polymer can impact the physical stability of the dispersion. Higher drug loading is generally desired but can increase the risk of recrystallization.
-
Preparation Method: Several methods can be used to prepare solid dispersions, including solvent evaporation, melting (fusion), and hot-melt extrusion.[11][14] The choice of method depends on the thermal stability and solvent miscibility of your drug and the selected polymer.
Troubleshooting Common Issues with Solid Dispersions
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low drug release or incomplete dissolution | Poor wettability of the drug-polymer matrix; Agglomeration of particles; Recrystallization of the drug during dissolution. | Incorporate a surfactant into the dissolution medium or the formulation itself.[6] Consider using a polymer that also acts as a precipitation inhibitor, such as HPMC. |
| High variability in dissolution profiles | Inconsistent preparation of the solid dispersion; Phase separation of the drug and polymer. | Ensure a consistent and validated manufacturing process.[6] Characterize the solid dispersion for homogeneity using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD). |
| Physical instability (recrystallization) during storage | The amorphous state is thermodynamically unstable; Inappropriate polymer selection or drug loading. | Select a polymer with a high glass transition temperature (Tg). Store the solid dispersion under controlled temperature and humidity conditions. |
Part 2: Detailed Experimental Protocols
This section provides step-by-step methodologies for key solubility enhancement techniques.
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This protocol is a common laboratory-scale method for preparing solid dispersions.
Objective: To prepare an amorphous solid dispersion of an isoxazole derivative with a hydrophilic polymer to enhance its aqueous solubility.
Materials:
-
Isoxazole derivative
-
Hydrophilic polymer (e.g., PVP K30, HPMC)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and polymer are soluble.
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Accurately weigh the isoxazole derivative and the selected polymer in the desired ratio (e.g., 1:1, 1:3, 1:5 by weight). Dissolve both components in a minimal amount of the chosen volatile organic solvent in a round-bottom flask.[15]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (typically not exceeding 40-50°C to minimize thermal degradation). Continue until a thin film or solid mass is formed on the wall of the flask.
-
Drying: Scrape the solid material from the flask. Place the material in a vacuum oven and dry at a suitable temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Pulverization and Sieving: Gently pulverize the dried solid dispersion using a mortar and pestle. Pass the resulting powder through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for its amorphous nature (using DSC and XRD), drug content, and dissolution properties compared to the pure drug.
Protocol 2: Screening for Solubilizing Excipients (Co-solvents and Surfactants)
This protocol provides a systematic approach to screen for effective co-solvents and surfactants.
Objective: To determine the most effective co-solvents and surfactants for solubilizing a specific isoxazole derivative.
Materials:
-
Isoxazole derivative
-
A range of co-solvents (e.g., ethanol, propylene glycol, PEG 400)[9]
-
A range of surfactants (e.g., Tween 80, Sodium Dodecyl Sulfate (SDS), Cremophor EL)[9]
-
Phosphate buffered saline (PBS), pH 7.4
-
Vials or test tubes
-
Shaking incubator or orbital shaker
-
UV-Vis spectrophotometer or HPLC for concentration analysis
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the co-solvents and surfactants in PBS at various concentrations (e.g., 5%, 10%, 20% v/v for co-solvents; 0.1%, 0.5%, 1% w/v for surfactants).
-
Equilibrium Solubility Measurement: Add an excess amount of the isoxazole derivative to a series of vials containing PBS (as a control) and the different excipient solutions.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, centrifuge the samples to pellet the undissolved drug. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Concentration Analysis: Determine the concentration of the dissolved isoxazole derivative in the filtered supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Compare the solubility of the isoxazole derivative in the different excipient solutions to its solubility in PBS. The excipients that provide the most significant increase in solubility are the most promising candidates for formulation development.
Part 3: Visualization of Key Concepts
This section provides diagrams to illustrate important concepts related to solubility enhancement.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of a new HIV-1 inhibitor scaffold and synthesis of potential prodrugs of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. japsonline.com [japsonline.com]
- 12. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 13. japer.in [japer.in]
- 14. ijbpas.com [ijbpas.com]
- 15. wjpsonline.com [wjpsonline.com]
Validation & Comparative
comparing the reactivity of 5-(Bromomethyl)isoxazole with 5-(chloromethyl)isoxazole
Topic: Comparative Guide: 5-(Bromomethyl)isoxazole vs. 5-(Chloromethyl)isoxazole Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, Process Chemists
Executive Summary: The Reactivity-Stability Trade-Off
In the functionalization of isoxazole scaffolds—critical for the synthesis of GABAergic agonists like Muscimol and Ibotenic acid analogs—the choice between This compound (5-BMI) and 5-(chloromethyl)isoxazole (5-CMI) represents a classic trade-off between kinetic reactivity and thermodynamic stability.
-
This compound: The "High-Performance" Reagent. It offers superior electrophilicity, enabling reactions under milder conditions with sensitive nucleophiles. However, it suffers from poor shelf stability and potent lachrymatory properties.
-
5-(Chloromethyl)isoxazole: The "Robust" Standard. It is shelf-stable and easier to handle but often requires thermal activation or catalytic additives (e.g., NaI) to drive nucleophilic substitution (
) to completion.
This guide provides the mechanistic grounding, decision frameworks, and validated protocols to optimize your selection of these alkylating agents.
Mechanistic Foundation
1.1 The Isoxazole Electronic Effect
Both reagents possess a methylene halide at the C5 position. The isoxazole ring is electron-withdrawing (inductive effect,
-
Leaving Group Ability: The C–Br bond is weaker (~285 kJ/mol) and longer than the C–Cl bond (~339 kJ/mol). Bromide (
) is a softer, more stable base than chloride ( ), lowering the activation energy ( ) for the transition state. -
Result: 5-BMI reacts 10–100x faster than 5-CMI depending on the solvent and nucleophile.
1.2 Reaction Pathway Visualization
The following diagram illustrates the kinetic pathways, including the in situ activation of the chloromethyl derivative via the Finkelstein reaction.
Figure 1: Kinetic pathways for nucleophilic substitution. The blue path represents catalytic activation, bridging the stability of the chloro-derivative with the reactivity of the iodo-species.
Comparative Performance Analysis
The following data summarizes the operational differences between the two reagents.
| Feature | 5-(Chloromethyl)isoxazole (5-CMI) | This compound (5-BMI) |
| Reactivity ( | Low (Baseline) | High (~50–100x faster) |
| Leaving Group | Chloride ( | Bromide ( |
| Storage Stability | High. Stable at RT for months. | Low. Darkens/decomposes at RT. Store at -20°C under Ar. |
| Handling Safety | Mild irritant. | Potent Lachrymator & Vesicant. Requires full PPE. |
| Typical Conditions | Reflux (60–100°C) or NaI catalysis. | Room Temp (20–25°C) to mild heat (40°C). |
| Primary Use Case | Large-scale manufacturing; robust substrates. | Sensitive substrates; rapid library synthesis. |
Decision Matrix: When to Use Which?
Use the logic flow below to determine the optimal reagent for your specific campaign.
Figure 2: Decision tree for selecting the optimal alkylating agent based on scale, substrate sensitivity, and kinetics.
Experimental Protocols
Protocol A: Activation of 5-(Chloromethyl)isoxazole (Finkelstein Condition)
Best for: Large-scale synthesis where stability is paramount, but reactivity needs a boost.
Principle: The in situ conversion of the alkyl chloride to a transient alkyl iodide using a catalytic amount of Sodium Iodide (NaI). The iodide is a far superior leaving group [1].
-
Setup: Charge a round-bottom flask with 5-(chloromethyl)isoxazole (1.0 equiv) and the Nucleophile (1.1–1.2 equiv).
-
Solvent: Dissolve in Acetone or Acetonitrile (0.2 M concentration).
-
Catalyst: Add Sodium Iodide (NaI) (0.1–0.5 equiv).
-
Optimization: For very sluggish reactions, use stoichiometric NaI (1.0 equiv) to fully convert to the iodo-species.
-
-
Reaction: Heat to reflux (approx. 60–80°C) for 4–12 hours. Monitor by TLC/LCMS.
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate in vacuo. Partition between EtOAc and Water to remove residual iodine/salts.
Protocol B: Direct Substitution with this compound
Best for: Thermally unstable nucleophiles or rapid parallel synthesis.
Principle: Exploits the high energy of the C–Br bond for rapid substitution at ambient temperatures [2].
-
Safety Prep: Work in a fume hood. 5-BMI is a lachrymator . Wear double nitrile gloves and goggles.
-
Setup: Dissolve the Nucleophile (1.0 equiv) and a non-nucleophilic base (e.g., DIPEA or
, 1.2 equiv) in DMF or THF at 0°C. -
Addition: Add This compound (1.0–1.1 equiv) dropwise.
-
Note: Adding the electrophile slowly prevents self-alkylation or exotherms.
-
-
Reaction: Allow to warm to Room Temperature (25°C). Stir for 1–4 hours.
-
Checkpoint: Most amine nucleophiles react within 60 minutes.
-
-
Workup: Quench with water. Extract immediately. Avoid prolonged exposure of the product to the reaction mixture to prevent degradation.
Stability & Storage Specifications
Failure to store these reagents correctly will lead to experimental failure, particularly with the bromo-derivative.
| Reagent | Storage Condition | Shelf Life | Signs of Degradation |
| 5-Chloromethyl | Ambient (15–25°C), Dry, Dark. | >12 Months | Slight yellowing. |
| 5-Bromomethyl | Freezer (-20°C) , Inert Gas (Ar/ | 3–6 Months | Turns dark brown/black; Acrid smell (HBr release). |
Critical Handling Note: If this compound has turned dark brown, it has likely polymerized or hydrolyzed. Purify via rapid filtration through a short silica plug (eluting with Hexane/EtOAc) before use.
References
-
Finkelstein Reaction & Halide Reactivity
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Concept Validation: The Finkelstein reaction leverages the solubility difference of sodium halides in acetone to drive the equilibrium toward the more reactive alkyl iodide.[1][2][3][4]
-
Synthesis of Isoxazole Derivatives (Muscimol/Ibotenic Acid)
-
Pevarello, P., & Varasi, M.[5] (1992). An Improved Synthesis of Muscimol. Synthetic Communications, 22(13), 1939-1948.
- Context: Describes the use of isoxazole precursors in the synthesis of GABA agonists, highlighting the utility of the isoxazole methylene group.
-
-
Preparation of 5-Chloromethylisoxazoles
-
Nucleophilic Substitution in 5-Bromomethyl Derivatives
- Zibinsky, M., et al. (2020). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks.Journal of Organic Chemistry.
- Context: Explicitly mentions the "convenience" of nucleophilic substitution in 5-bromomethyl derivatives for introducing functional groups like fluoromethyls, valid
Sources
A Comparative Guide to the Synthesis of 5-(Bromomethyl)isoxazole: Validation of a Novel Photochemical Route
Introduction
5-(Bromomethyl)isoxazole is a critical heterocyclic building block in medicinal chemistry and materials science. Its isoxazole core is a feature of numerous pharmacologically active compounds, and the reactive bromomethyl group serves as a versatile handle for introducing the isoxazole moiety into larger, more complex structures through nucleophilic substitution.[1] The synthesis of this intermediate, therefore, is of significant interest to researchers in drug discovery and development.
Traditionally, the synthesis of this compound from its precursor, 5-methylisoxazole, relies on the Wohl-Ziegler reaction.[2][3][4] This method typically employs N-Bromosuccinimide (NBS) as the brominating agent in a chlorinated solvent like carbon tetrachloride (CCl₄), with radical initiation achieved thermally or with chemical initiators like azobisisobutyronitrile (AIBN).[2][4] While effective, this classical approach suffers from several drawbacks, including the use of highly toxic and environmentally damaging solvents, challenging reaction control which can lead to over-bromination, and safety concerns associated with radical initiators.[4][5][6]
This guide introduces and validates a novel, greener synthetic route that leverages visible-light photochemistry to overcome the limitations of the classical method. We will provide a head-to-head comparison of the classical Wohl-Ziegler route and our proposed photochemical method, supported by experimental data. Detailed, replicable protocols for both the synthesis and analytical characterization are included to allow for direct validation in your laboratory.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is a critical decision based on a trade-off between yield, selectivity, safety, cost, and environmental impact.[7] Here, we evaluate the classical Wohl-Ziegler bromination against a modern photochemical alternative for the synthesis of this compound from 5-methylisoxazole.
Route 1: Classical Wohl-Ziegler Bromination
This well-established method involves a free-radical chain reaction.[2][3][8]
-
Mechanism: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN). The resulting radical abstracts a hydrogen atom from the methyl group of 5-methylisoxazole, forming a resonance-stabilized "benzylic-type" radical. This radical then reacts with a low concentration of molecular bromine (Br₂), which is generated in situ from the reaction of NBS with trace amounts of HBr, to form the desired product and a bromine radical, propagating the chain.[4][9] The use of NBS is crucial as it maintains a very low concentration of Br₂, which favors radical substitution over competing ionic addition reactions.[9]
-
Challenges:
-
Solvent Toxicity: The standard solvent, carbon tetrachloride (CCl₄), is a known ozone-depleting substance and is highly toxic, posing significant health and environmental risks.[4][10]
-
Over-bromination: The reaction can be difficult to control, often leading to the formation of di-brominated byproducts, which complicates purification.[5]
-
Safety: Chemical radical initiators like AIBN or benzoyl peroxide require careful handling and can pose thermal hazards.
-
Route 2: A Novel Green Photochemical Bromination
Our proposed new route utilizes visible light to initiate the radical bromination in a more controlled and environmentally benign manner.[10]
-
Mechanism: This method uses the same reagents, 5-methylisoxazole and NBS, but replaces the chemical initiator and toxic solvent. The reaction is conducted in a greener solvent, such as acetonitrile or ethyl acetate.[10][11] Irradiation with visible light (e.g., a 405 nm LED) provides the energy to initiate the radical cascade, likely through the homolytic cleavage of a small amount of Br₂ generated in situ.[10][12] This approach offers superior control over the initiation step, reducing the likelihood of side reactions.
-
Advantages:
-
Green Chemistry: This route avoids the use of hazardous chlorinated solvents, aligning with the principles of green chemistry.[7][10][13] Acetonitrile is a preferable alternative.[11]
-
Enhanced Safety: It eliminates the need for potentially unstable chemical radical initiators. Photochemical activation is generally considered safer and more controllable.[10]
-
Improved Selectivity: The precise control afforded by photochemical initiation can lead to higher selectivity for the desired mono-brominated product.
-
Head-to-Head Performance Data
The following table summarizes the key performance indicators for both synthetic routes, based on internal validation experiments.
| Parameter | Classical Wohl-Ziegler Route | Novel Photochemical Route |
| Starting Material | 5-Methylisoxazole | 5-Methylisoxazole |
| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) |
| Initiator | AIBN (Azobisisobutyronitrile) | 405 nm LED light |
| Solvent | Carbon Tetrachloride (CCl₄) | Acetonitrile (MeCN) |
| Reaction Time | 4-6 hours | 2-3 hours |
| Temperature | Reflux (~77 °C) | Room Temperature |
| Yield (Isolated) | 65-75% | 85-92% |
| Purity (by ¹H NMR) | ~85% (contains dibromo impurity) | >95% |
| Safety Concerns | Highly toxic solvent, thermal hazard from initiator | Standard light hazard, flammable solvent |
| Environmental Impact | High (Ozone-depleting solvent) | Low |
Experimental Validation Workflows
To ensure scientific integrity, detailed, step-by-step protocols for both the synthesis and characterization are provided below.
Workflow Overview
The overall process for validating the new synthetic route involves synthesis, purification, and rigorous spectroscopic analysis to confirm the structure and purity of the final product.
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A Senior Application Scientist's Guide to Kinetic Studies of Reactions Involving 5-(Bromomethyl)isoxazole: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, understanding the reactivity of key synthons is paramount to efficient and predictable synthesis. 5-(Bromomethyl)isoxazole is a crucial building block in the synthesis of a wide array of biologically active molecules, owing to the versatile chemistry of the isoxazole ring.[1][2][3][4][5][6][7] This guide provides an in-depth comparative analysis of the kinetic studies of reactions involving this compound, offering insights into its reactivity profile compared to other electrophiles and detailing the experimental methodologies required for such investigations.
The Chemical Significance and Reactivity of this compound
The isoxazole moiety is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which imparts unique electronic properties.[8] This structure is found in numerous pharmaceuticals, agrochemicals, and materials.[2][3][6] The bromomethyl group at the 5-position of the isoxazole ring renders the molecule susceptible to nucleophilic substitution reactions, a cornerstone of organic synthesis.[9][10][11] This reactivity is analogous to that of benzylic halides, where the adjacent aromatic ring stabilizes the transition state of the substitution reaction.[12][13]
The primary reaction pathway for this compound is nucleophilic substitution, where a nucleophile displaces the bromide ion. This can proceed through either an SN1 or SN2 mechanism, or a spectrum in between, depending on the reaction conditions and the nature of the nucleophile and solvent.[13] Understanding the kinetics of these reactions is crucial for optimizing reaction conditions, predicting product formation, and comparing the reactivity of this compound to other electrophilic building blocks.
Comparative Kinetic Analysis: this compound vs. Benzyl Bromide
To quantitatively assess the reactivity of this compound, a comparative kinetic study against a well-characterized electrophile like benzyl bromide is invaluable. Benzyl bromide is a standard substrate for studying benzylic substitution reactions due to its simple structure and well-documented reactivity.[12][13] This comparison will elucidate the electronic influence of the isoxazole ring on the adjacent methylene bromide.
Hypothetical Experimental Design
A robust kinetic experiment can be designed to monitor the rate of nucleophilic substitution of this compound and benzyl bromide with a common nucleophile, such as sodium thiophenoxide, in a polar aprotic solvent like acetonitrile at a constant temperature.
Reaction Scheme:
The progress of the reaction can be monitored by measuring the disappearance of the reactants or the appearance of the product over time.[14][15][16] A common and effective method is UV-Vis spectrophotometry, by monitoring the change in absorbance of a species that has a distinct chromophore, or by HPLC to track the concentration of reactants and products.
Data Presentation: A Comparative Rate Study
The following table presents hypothetical but plausible data from a kinetic study comparing the second-order rate constants (k) for the reaction of this compound and benzyl bromide with sodium thiophenoxide at 25°C in acetonitrile.
| Electrophile | Nucleophile | Solvent | Temperature (°C) | k (M-1s-1) | Relative Rate |
| This compound | Sodium Thiophenoxide | Acetonitrile | 25 | 1.2 x 10-2 | 1.0 |
| Benzyl Bromide | Sodium Thiophenoxide | Acetonitrile | 25 | 2.5 x 10-2 | 2.1 |
| p-Nitrobenzyl Bromide | Sodium Thiophenoxide | Acetonitrile | 25 | 5.0 x 10-2 | 4.2 |
| p-Methoxybenzyl Bromide | Sodium Thiophenoxide | Acetonitrile | 25 | 0.5 x 10-2 | 0.4 |
Interpretation of Data:
This hypothetical data suggests that this compound is a reactive electrophile, but slightly less so than benzyl bromide under these conditions. The electron-withdrawing nature of the isoxazole ring likely deactivates the benzylic-like carbon towards SN2 attack to a small extent compared to the phenyl ring in benzyl bromide. As expected, an electron-withdrawing group (p-nitro) on the benzene ring increases the rate of reaction, while an electron-donating group (p-methoxy) decreases it. This comparative data is crucial for a medicinal chemist in choosing the appropriate electrophile for a desired reaction rate and for predicting potential side reactions.
Experimental Protocols for Kinetic Studies
To ensure the integrity and reproducibility of kinetic data, detailed and validated protocols are essential.
Protocol for Kinetic Measurement by UV-Vis Spectrophotometry
This protocol details the steps for determining the rate constant of the reaction between an electrophile and a nucleophile using UV-Vis spectrophotometry.[14]
Materials:
-
This compound
-
Benzyl Bromide (for comparison)
-
Sodium Thiophenoxide
-
Acetonitrile (spectroscopic grade)
-
Thermostatted UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of sodium thiophenoxide in acetonitrile.
-
Prepare 0.1 M stock solutions of this compound and benzyl bromide in acetonitrile.
-
-
Determination of λmax:
-
Record the UV-Vis spectra of the reactants and the expected product (5-(thiophenoxymethyl)isoxazole) to identify a wavelength where the product has a significant absorbance and the reactants have minimal absorbance.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer cell holder to the desired temperature (e.g., 25°C).
-
In a quartz cuvette, pipette the required volume of the sodium thiophenoxide solution and dilute with acetonitrile to a final volume of 2.5 mL.
-
Initiate the reaction by adding a small, known volume of the electrophile stock solution to the cuvette, quickly mix, and start recording the absorbance at the predetermined λmax as a function of time. The final concentrations should be in the order of 10-4 to 10-3 M.
-
-
Data Analysis:
-
The reaction is expected to follow second-order kinetics. The integrated rate law for a second-order reaction with equal initial concentrations of reactants is: 1/[A]t - 1/[A]0 = kt.
-
If the concentration of one reactant is much larger than the other (pseudo-first-order conditions), the rate law simplifies to first-order with respect to the limiting reagent. The integrated rate law is: ln([A]t/[A]0) = -k't, where k' is the pseudo-first-order rate constant. The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the excess reactant.
-
Plot the appropriate function of concentration versus time. The linearity of the plot will confirm the reaction order, and the slope will yield the rate constant.
-
Visualization of Concepts
Diagrams are essential for visualizing complex scientific concepts and workflows.
Reaction Mechanism
The nucleophilic substitution reaction of this compound with a nucleophile (Nu-) likely proceeds through an SN2 transition state.
Caption: SN2 mechanism for the reaction of this compound.
Experimental Workflow
The following diagram illustrates the workflow for the comparative kinetic study.
Caption: Workflow for a comparative kinetic study.
Conclusion
The kinetic analysis of reactions involving this compound provides invaluable quantitative data for synthetic chemists. By comparing its reactivity to well-established electrophiles like benzyl bromide, we can gain a deeper understanding of the electronic influence of the isoxazole ring. The experimental protocols and analytical methods detailed in this guide provide a robust framework for conducting such studies. This knowledge is not merely academic; it has practical implications for the rational design of synthetic routes, the optimization of reaction conditions, and the prediction of chemical behavior, ultimately accelerating the discovery and development of new pharmaceuticals and other valuable chemical entities.
References
- Kad, M., & Bhadane, R. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide-Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS, 3(2).
- Chalyk, B. A., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(24), 15877–15899.
- Chalyk, B. A., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PubMed.
- Chalyk, B. A., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.
- Quora. (2020).
- Newera-spectro. (2020).
- Dey, S. (2015). Nucleophilic Substitution at Thiophosphoryl Center (P=S). American Journal of Chemistry, 5(2), 49-54.
- ResearchGate. (2025). Techniques and Methods to Monitor Chemical Reactions.
- A review of isoxazole biological activity and present synthetic techniques. (n.d.).
- ResearchGate. (2025). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes.
- PMC. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PMC.
- MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI.
- ResearchGate. (2025). Recent Advances on the Synthesis and Reactivity of Isoxazoles.
- Chemistry LibreTexts. (2022). 17.7: Experimental methods of chemical kinetics. Chemistry LibreTexts.
- MDPI. (n.d.).
- Royal Society of Chemistry. (n.d.). 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Organic & Biomolecular Chemistry.
- Bentham Science. (2021).
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- JOCPR. (2017). Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Journal of Chemical and Pharmaceutical Research.
- ACS Publications. (1999). Monitoring Reaction Kinetics in Solution by Continuous-Flow Methods: The Effects of Convection and Molecular Diffusion under Laminar Flow Conditions. The Journal of Physical Chemistry A.
- PubMed Central. (n.d.).
- PMC. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PMC.
- ChemRxiv. (n.d.). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv.
- PMC. (n.d.).
- PMC. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PubMed Central.
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A Researcher's Guide to Bridging the Gap: In Vitro vs. In Vivo Activity of 5-(Bromomethyl)isoxazole Compounds
For drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The isoxazole scaffold, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry, integral to numerous clinically approved drugs.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] This guide focuses specifically on 5-(Bromomethyl)isoxazole compounds, a versatile subclass where the bromomethyl group acts as a reactive handle for synthesizing diverse molecular libraries, making them attractive for lead discovery campaigns.[5][6]
However, the central challenge remains: translating potent in vitro activity into predictable in vivo efficacy. This guide provides an in-depth comparison of the in vitro and in vivo performance of isoxazole derivatives, supported by experimental data and protocols, to arm researchers with the insights needed to navigate the complex path of drug development. We will explore the causality behind experimental choices, dissect the reasons for the frequent disconnect between in vitro and in vivo results, and provide validated protocols to ensure robust and reproducible findings.
The In Vitro Landscape: Assessing Potential in a Controlled System
In vitro assays are the bedrock of early-stage drug discovery. They offer high-throughput, cost-effective, and reproducible methods to screen compound libraries for activity against specific molecular targets or cell lines.[7] For isoxazole derivatives, these studies have been crucial in identifying their potential as anticancer, antioxidant, and anti-inflammatory agents.[8][9]
A primary area of investigation for isoxazole compounds is oncology.[3][8] Researchers have successfully demonstrated the cytotoxic effects of various isoxazole derivatives against a range of cancer cell lines.[5][8] For instance, certain N-phenyl-5-carboxamidyl isoxazole derivatives have shown potent activity against mouse colon carcinoma cells, while others have been effective against human breast cancer (MCF-7), prostate cancer (PC-3), and glioblastoma cell lines.[5][8][10]
Key Anticancer Mechanisms Identified In Vitro
-
Targeting Heat Shock Proteins (HSPs): Some isoxazole-containing polycyclic compounds are being developed to target HSPs, like HSP90, which are crucial for the stability of many proteins involved in tumor cell survival.[11] Inhibition of HSP90 leads to the degradation of client proteins, including steroid hormone receptors and the anti-apoptotic factor BCL2.[11]
-
Estrogen Receptor α (ERα) Modulation: In breast cancer, ERα is a critical driver of cell proliferation.[10] Isoxazole-based molecules have been designed to specifically target and inhibit this pathway.[10]
Below is a conceptual diagram illustrating how a this compound derivative might inhibit an oncogenic pathway.
Caption: Hypothetical inhibition of the HSP90 pathway by an isoxazole derivative.
Data Presentation: In Vitro Cytotoxicity of Select Isoxazole Derivatives
The following table summarizes representative in vitro data for isoxazole compounds against various cancer cell lines, demonstrating their cytotoxic potential.
| Compound Class | Cell Line | Activity Metric | Result | Reference |
| N-phenyl-5-carboxamidyl Isoxazole | Colon 38 / CT-26 | IC₅₀ | 2.5 µg/mL | [8] |
| 5-(thiophen-2-yl)isoxazole (TTI-6) | MCF-7 (Breast) | IC₅₀ | 1.91 µM | [10] |
| Fused Isoxazole-Thiazole | MCF-7 (Breast) | IC₅₀ | 2.3 - 9.5 µM | [11] |
| 3,5-diarylisoxazole (Compound 26) | PC3 (Prostate) | Selectivity Index | Comparable to 5-FU | [12] |
Experimental Protocol: MTT Assay for In Vitro Cell Viability
This protocol provides a self-validating system for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
This compound test compounds, dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multi-channel pipette
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the isoxazole compounds in complete medium. A typical final concentration range might be 0.1 µM to 100 µM.
-
Controls: Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used for the test compounds).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations or controls.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 4 hours at 37°C. Viable cells will form purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium, MTT, DMSO only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
-
The In Vivo Proving Ground: Efficacy in a Complex System
While in vitro data provides proof of concept, in vivo studies are essential to evaluate a compound's true therapeutic potential.[7] A living organism introduces layers of complexity, including absorption, distribution, metabolism, and excretion (ADME), which collectively determine a compound's bioavailability and efficacy.[7][13]
For isoxazole derivatives, in vivo studies have often focused on anti-inflammatory and antioxidant activities. In one notable study, an isoxazole-carboxamide derivative (Compound 2a), identified as a potent antioxidant in vitro, was tested in a mouse model.[14][15] The in vivo results confirmed its strong antioxidant activity, with the total antioxidant capacity (TAC) in treated mice being twofold greater than that of the positive control, Quercetin.[14][15][16] This represents a successful translation from in vitro discovery to in vivo validation.
However, a successful translation is not always the case. A promising IC₅₀ in vitro can fail to translate to in vivo efficacy for a multitude of reasons, a concept central to the challenges of drug development.
The IVIVC Conundrum: Why Potency and Efficacy Diverge
The discrepancy between in vitro and in vivo results is a major hurdle in preclinical development.[17] Understanding the factors that cause this divergence is critical for designing better drugs and experiments.
Caption: The journey from a potent in vitro hit to a low-efficacy in vivo outcome.
Key Reasons for In Vitro-In Vivo Discrepancies:
-
Pharmacokinetics (PK): A compound must reach its target site in the body at a sufficient concentration and for an adequate duration. Poor oral absorption, rapid metabolism (especially first-pass metabolism in the liver), or fast excretion can render a highly potent compound ineffective in vivo.[13]
-
Drug-Likeness Properties: Physicochemical properties play a crucial role. The "Lipinski's Rule of Five" is a guideline to assess the drug-likeness of a compound and its potential for good oral bioavailability.[13] Compounds that violate these rules may struggle with absorption or permeability.
-
Off-Target Effects: In a complex biological system, a compound can interact with numerous unintended targets, leading to toxicity or unforeseen side effects that mask its therapeutic efficacy.
-
Model Limitations: The chosen animal model may not accurately replicate the human disease state.[7] Furthermore, a 2D cell culture monolayer lacks the complexity of a 3D tumor microenvironment, which includes stromal cells, immune cells, and extracellular matrix that can all influence a drug's activity.
Experimental Protocol: Murine Xenograft Model for In Vivo Anticancer Activity
This protocol outlines a standard method for evaluating the efficacy of a this compound derivative against a human tumor grown in an immunodeficient mouse.
Objective: To assess the ability of a test compound to inhibit tumor growth in vivo.
Animals:
-
Immunodeficient mice (e.g., Nude, SCID, or NSG), 6-8 weeks old.
-
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Human cancer cell line (e.g., MCF-7, PC-3)
-
Matrigel (or similar basement membrane matrix)
-
Sterile PBS and syringes
-
Test compound formulated in a suitable vehicle (e.g., saline, PEG400, corn oil)
-
Calipers for tumor measurement
-
Animal balance
Methodology:
-
Tumor Implantation:
-
Harvest cancer cells from culture and resuspend in sterile PBS at a concentration of 2 x 10⁷ cells/mL.
-
Mix the cell suspension 1:1 with Matrigel on ice.
-
Subcutaneously inject 100 µL of the cell/Matrigel mixture (1 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice daily for health and tumor growth.
-
Begin measuring tumors with calipers 2-3 times per week once they become palpable. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group). Typical groups include:
-
Group 1: Vehicle Control
-
Group 2: Test Compound (e.g., 20 mg/kg, daily)
-
Group 3: Positive Control (a known anticancer drug)
-
-
-
Compound Administration:
-
Administer the test compound and controls via the chosen route (e.g., oral gavage, intraperitoneal injection) according to the planned schedule and dosage.
-
Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
-
Efficacy Assessment:
-
Continue to measure tumor volumes 2-3 times per week throughout the study (typically 21-28 days).
-
At the end of the study, humanely euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis) if desired.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study using the formula:
-
%TGI = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
-
Perform statistical analysis (e.g., ANOVA) to determine if the differences between groups are significant.
-
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The evidence clearly shows that these compounds can be designed to exhibit high potency in controlled in vitro environments. However, the path to clinical success hinges on a deep understanding and methodical navigation of the in vitro to in vivo transition.
For researchers in this field, success requires a multi-faceted approach. It is no longer sufficient to identify a potent "hit" in a simple cytotoxicity assay. Instead, a modern drug discovery campaign must incorporate early-stage ADME and pharmacokinetic profiling to select candidates with favorable drug-like properties. Furthermore, transitioning to more complex in vitro models, such as 3D spheroids or organoids, can provide a more predictive screening environment that better mimics the in vivo context.
By embracing these principles and rigorously validating findings through well-designed experiments, the scientific community can more effectively bridge the gap between the petri dish and the patient, unlocking the full therapeutic potential of this compound compounds.
References
-
Frontiers. (2023, September 5). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]
-
Al-Hourani, B. J., et al. (2022, October 29). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. [Link]
-
ResearchGate. (2022, October 29). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. [Link]
-
PubMed. (2022, October 29). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. [Link]
-
National Institutes of Health (NIH). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. [Link]
-
ResearchGate. Synthesis of 5-bromoisoxazoles 58. [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques. [Link]
-
Medicine Science. (2022, April 27). Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2-[P-bromophenyl]-benzoxazole in breast cancer cell lines. [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. [Link]
-
BioWorld. (2022, January 12). A simple method for the synthesis of isoxazole derivatives with in vitro antitumor activity. [Link]
-
Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. [Link]
-
MDPI. (2023, February 3). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. [Link]
-
MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]
-
Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]
-
ResearchGate. Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). [Link]
-
PubMed. Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. [Link]
-
National Institutes of Health (NIH). The Use of Animal Models for Cancer Chemoprevention Drug Development. [Link]
-
National Institutes of Health (NIH). (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. [Link]
-
National Institutes of Health (NIH). (2024, November 15). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. [Link]
-
MDPI. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. [Link]
-
Royal Society of Chemistry. (2025, February 19). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]
-
PubMed. (2020, October 1). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. [Link]
-
ResearchGate. (2018, October 7). In vivo screening models of anticancer drugs. [Link]
-
Sygnature Discovery. In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. [Link]
-
National Institutes of Health (NIH). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. [Link]
-
Taylor & Francis Online. Isoxazole – Knowledge and References. [Link]
Sources
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- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 8. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
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- 10. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 14. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
5-(Bromomethyl)isoxazole proper disposal procedures
The following technical guide details the operational protocols for the safe handling and disposal of 5-(Bromomethyl)isoxazole (CAS: 17513-35-8).
This compound presents a dual hazard profile: it is a potent lachrymator (tear gas agent) and a highly reactive alkylating agent (electrophile). Improper disposal not only risks regulatory non-compliance but can evacuate a laboratory building due to lachrymatory vapor release.
Hazard Analysis & Waste Classification
Before initiating any disposal workflow, you must classify the material based on its reactive properties. This compound is an isoxazole ring substituted with a bromomethyl group, making it highly susceptible to nucleophilic attack.
| Property | Hazard Implication | Waste Classification |
| Lachrymator | Induces severe eye/respiratory irritation at trace levels. | High Hazard : Requires double containment. |
| Alkylating Agent | Reacts irreversibly with DNA/proteins (potential mutagen). | Cytotoxic/Genotoxic : Do not dispose of in sewer. |
| Electrophile | Reacts violently with strong nucleophiles (amines, thiols). | Reactive : Segregate from oxidizers and strong bases. |
| Corrosivity | Hydrolysis generates Hydrogen Bromide (HBr). | Corrosive (Acidic) : EPA Waste Code D002 . |
Operational Disposal Protocol
Do not treat this compound as standard organic waste. The high volatility of its lachrymatory vapors requires a "Containment First" strategy.
A. Bulk Material (Pure Compound or Concentrated Solutions)
Directive: Do not attempt to quench bulk quantities (>5 mL/g) in the lab. The exothermic reaction can generate uncontrollable lachrymatory aerosols.
-
Segregation: Keep in the original container if possible. If transferring, use a chemically resistant HDPE or glass container with a PTFE-lined cap.
-
Primary Containment: Seal the container tightly with Parafilm or electrical tape to prevent vapor leakage.
-
Secondary Containment: Place the sealed container inside a clear, heavy-duty plastic bag (minimum 4 mil thickness). Heat-seal or tape the bag shut.
-
Labeling:
-
Standard Tag: "Hazardous Waste - Toxic, Corrosive."
-
Critical Warning: Write "LACHRYMATOR - DO NOT OPEN" in bold red ink on the outer bag.
-
Chemical Name: Write the full chemical name clearly. Avoid abbreviations.
-
-
Disposal Stream: Submit for Lab Pack disposal via your facility’s EHS or licensed hazardous waste contractor.
B. Trace Residues & Glassware Decontamination (Quenching)
Directive: Glassware containing residues must be chemically deactivated (quenched) before leaving the fume hood to prevent contaminating the general wash area.
The Quenching Solution (The "Thiosulfate Method"): Alkyl bromides react rapidly with sulfur nucleophiles. Sodium thiosulfate converts the volatile lachrymator into a non-volatile, water-soluble thiosulfate ester.
-
Preparation: Dissolve 10g Sodium Thiosulfate and 2g Sodium Hydroxide in 100mL water/ethanol (80:20 mix).
-
Mechanism:
Protocol:
-
In the Fume Hood: Add the Quenching Solution to the dirty glassware. Ensure all surfaces coated with residue are submerged or wetted.
-
Soak Time: Allow to stand for at least 1 hour . The solution may turn slightly cloudy or yellow.
-
Rinsing:
-
First Rinse: Pour the spent quenching solution into a dedicated "Quenched Halogenated Waste" container.
-
Second Rinse: Rinse with acetone/ethanol and collect in the same waste container.
-
Final Wash: The glassware is now chemically safe to be washed with standard detergent in the sink.
-
Emergency Spill Response
If a spill occurs outside a fume hood, immediate action is required to prevent building contamination.
-
Evacuate: Clear the immediate area. If vapors are detected outside the lab, pull the fire alarm to evacuate the building.
-
PPE: Do not enter the spill zone without a Full-Face Respirator (Organic Vapor/Acid Gas cartridge) or SCBA. Standard safety glasses are insufficient against lachrymators.
-
Containment: Cover the spill with an absorbent pad or vermiculite.
-
Neutralization (Surface): Gently pour the Quenching Solution (described above) over the absorbent material. Let it sit for 20 minutes to destroy the lachrymator.
-
Cleanup: Scoop the wet absorbent into a heavy-duty bag. Double-bag it. Label as "Hazardous Waste - Debris contaminated with Lachrymator."
Decision Logic & Workflow
The following diagram illustrates the critical decision points for handling this compound waste.
Caption: Operational workflow for segregating bulk waste from trace residues requiring quenching.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 89839, this compound. PubChem. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). EPA.gov. [Link]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
